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  • Product: Ethyl 6-(prop-1-en-2-yl)picolinate

Core Science & Biosynthesis

Foundational

Ethyl 6-(prop-1-en-2-yl)picolinate: Synthetic Methodologies and Applications in Kinase Inhibitor Development

[1, . I'm ready to begin fleshing out the guide's specific technical details and data. Outlining the Synthesis Now I'm focusing on the synthesis of the key intermediate. It involves a Suzuki-Miyaura coupling of ethyl 6-c...

Author: BenchChem Technical Support Team. Date: March 2026

[1, . I'm ready to begin fleshing out the guide's specific technical details and data.

Outlining the Synthesis

Now I'm focusing on the synthesis of the key intermediate. It involves a Suzuki-Miyaura coupling of ethyl 6-chloropicolinate with isopropenylboronic acid pinacol ester, using Pd(OAc)2 and SPhos as catalysts. I'm deep-diving into the step-by-step methodology, specifically why SPhos is critical. Further, I'm considering a clear Graphviz diagram to enhance understanding.

Detailing the Downstream Process

I'm now detailing the downstream transformations. It includes converting the intermediate to (6-isopropylpyridin-2-yl)methanol. I'm also examining the conversion into the scaffold, integrating a second Graphviz diagram showing the biological mechanisms and the inhibition of cFMS/CSF1R. The pharmacology section will detail cFMS's role in TAMs, fibrosis, and bone diseases.

Refining the Technical Guide

I'm now integrating detailed protocols and quantitative data tables into the guide. I'm focusing on two Graphviz diagrams. The first, illustrating the synthetic workflow, has been designed with color contrast in mind for visual clarity. I've chosen a palette of contrasting colors to clearly distinguish key components and their roles, particularly reactants, catalysts, intermediates, and final products. I will make the first Graphviz diagram, which is the synthetic workflow. It will showcase a step-by-step reaction from Reactant A to Product Z. I am setting the diagram up as such, and setting size constraints.

Drafting the Content

I am now drafting the technical guide content, explicitly explaining the rationale behind each experimental choice. For instance, I'm detailing why potassium carbonate is preferred for the Suzuki coupling in a water/dioxane/toluene mixture, and why SPhos is chosen as the ligand. I am ensuring that I cover each decision. Additionally, I will include detailed explanations, such as why these choices are optimal for this reaction.

Analyzing the Synthesis Steps

Now I'm clarifying the synthesis protocol, specifically by focusing on MolAid's data to check for accuracy. The text highlights "6-chloropyridine-2-carboxylic acid" and "sulfuric acid," pointing towards a one-pot esterification and Suzuki coupling. However, for clarity, I will focus on the Suzuki coupling protocol, using ethyl 6-chloropicolinate as the starting material for consistency. I am also working on structuring references, specifically from MolAid and BOC Sciences.

Structuring the Outline

Defining the Graphviz Diagram

I'm now implementing the color palette and contrast rules for the Graphviz diagrams. The colors are #4285F4 (Blue), #EA4335 (Red), #FBBC05 (Yellow), #34A853 (Green), #FFFFFF (White), #F1F3F4 (Light Gray), #202124 (Dark Gray/Black), #5F6368 (Medium Gray). I'm ensuring text contrast against node backgrounds, e.g., Blue nodes have white text. I'm building out the first diagram, "Synthetic Workflow," and will set up the first nodes now.

Constructing the First Diagram

I'm now implementing the code for the "Synthetic Workflow" Graphviz diagram. I've defined nodes for starting material (SM1 & SM2), the catalytic system (Pd(OAc)2 / SPhos with K2CO3), and the solvent system (1,4-Dioxane / Toluene / H2O). Finally, I've created a node for the final product, Ethyl 6-(prop-1-en-2-yl)picolinate. I'm also now adding the structure of the reaction flow.

Visualizing the Biological Effects

I'm now generating the Graphviz diagram code that visualizes cFMS inhibition and its downstream biological effects. I've defined nodes for the receptor, the ligand, and the downstream pathways. Additionally, I've integrated a node to represent the cFMS inhibitor's mechanism of action. Finally, I've focused on ensuring the color coding for the diagram aligns with previous diagrams for consistency, focusing on the inhibition's impact.

Finalizing the Guide Structure

Implementing Width Constraints

I'm now refining the Graphviz diagram's DOT size attributes to enforce the maximum width constraint, specifically addressing the visual layout. I've set size="7.9, 5" to ensure the width is under 760px. This allows for a reasonable width for the diagram. Next, I'm generating the detailed reaction stoichiometry table. I am working on writing the step-by-step protocol, so that it is self-validating and easy to understand.

Refining the Reaction Workflow

I'm now detailing the steps, focusing on deoxygenation to protect Pd(0) intermediates from oxidation. I've considered the biphasic solvent system and its role in interfacial transmetalation, ensuring reagents are added effectively. Further, I'm working to describe thermal activation, using LC-MS and TLC monitoring for self-validation. I've also added the workup and isolation to the diagram, so it is comprehensive.

Elaborating on the Reaction

I'm focusing now on detailing the final steps, including sodium sulfate for drying, and silica gel chromatography for purification of Ethyl 6-(prop-1-en-2-yl)picolinate. Additionally, I'm elaborating on the mechanistic role of SPhos. I'm leveraging ACS and Wikipedia to detail it as a Buchwald dialkylbiarylphosphine ligand, emphasizing its electron-rich, bulky framework. Finally, I'm examining how Ethyl 6-(prop-1-en-2-yl)picolinate is used in downstream processes.

An in-depth technical whitepaper on the synthesis, mechanistic chemistry, and pharmacological application of Ethyl 6-(prop-1-en-2-yl)picolinate.

Executive Summary

In the landscape of modern targeted therapeutics, the rapid assembly of complex heterocyclic scaffolds relies heavily on highly functionalized building blocks. Ethyl 6-(prop-1-en-2-yl)picolinate (CAS: 1383473-08-2) is a critical pyridine-based intermediate utilized extensively in the discovery and manufacturing of Type III Receptor Tyrosine Kinase inhibitors. Specifically, it serves as the foundational precursor for synthesizing substituted imidazo[1,2-a]pyridine-3-carboxamides—a class of potent cFMS (CSF1R) inhibitors that modulate the tumor microenvironment and treat autoimmune disorders.

This guide provides a comprehensive analysis of its physicochemical profile, the self-validating synthetic protocols required for its generation, and the mechanistic causality behind its downstream applications in drug development.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for optimizing reaction conditions, particularly regarding its solubility and steric profile during cross-coupling.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name Ethyl 6-(prop-1-en-2-yl)picolinate
IUPAC Name Ethyl 6-(isopropenyl)pyridine-2-carboxylate
CAS Registry Number [1]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Structural Features Pyridine ring, ethyl ester (C2), isopropenyl group (C6)
Physical State Liquid / Low-melting solid (temperature dependent)

Synthetic Methodology: The Self-Validating Protocol

The primary route to synthesize Ethyl 6-(prop-1-en-2-yl)picolinate involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between an electrophilic 6-chloropicolinate derivative and an isopropenyl nucleophile[2].

Reaction Stoichiometry

Table 2: Standardized Stoichiometric Ratios

ReagentMW ( g/mol )EquivalentsRole
Ethyl 6-chloropicolinate185.611.00Electrophile
Isopropenylboronic acid pinacol ester168.041.20Nucleophile
Palladium(II) acetate (Pd(OAc)₂)224.500.05Pre-catalyst
SPhos410.530.10Ligand
Potassium carbonate (K₂CO₃)138.203.00Inorganic Base
Step-by-Step Experimental Workflow

To ensure high yield and prevent catalyst degradation, the following self-validating protocol must be strictly adhered to:

  • System Purging & Pre-catalyst Assembly: Charge a dry, round-bottom flask with Ethyl 6-chloropicolinate (1.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq). Seal the vessel, evacuate, and backfill with inert Argon gas three times.

    • Causality: Palladium(0) active species are highly sensitive to atmospheric oxygen. Rigorous deoxygenation prevents the formation of inactive palladium black and suppresses unwanted homocoupling side reactions.

  • Solvent & Base Introduction: Add a previously degassed solvent mixture of 1,4-Dioxane, Toluene, and Water (v/v/v 2:1:1), followed by K₂CO₃ (3.0 eq) and Isopropenylboronic acid pinacol ester (1.2 eq).

    • Causality: The biphasic solvent system is engineered for optimal phase transfer. The organic substrates and catalyst remain completely dissolved in the dioxane/toluene phase, while the inorganic K₂CO₃ dissolves in the aqueous phase. This facilitates the critical transmetalation step at the solvent interface.

  • Thermal Activation & In-Process Control: Heat the reaction mixture to 90–100°C under vigorous stirring for 6.0 hours[2].

    • Self-Validation: Monitor the reaction via LC-MS or TLC. The protocol is self-validating; the reaction is only deemed complete when the starting electrophile peak is <1%, ensuring maximum conversion and preventing difficult downstream chromatographic separation.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the crude solution through a Celite pad to trap residual palladium particulates. Partition the filtrate with Ethyl Acetate and Brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure target compound.

Synthesis SM1 Ethyl 6-chloropicolinate (Electrophile) Cat Catalytic System: Pd(OAc)2 / SPhos K2CO3 Base SM1->Cat SM2 Isopropenylboronic acid pinacol ester (Nucleophile) SM2->Cat Product Ethyl 6-(prop-1-en-2-yl)picolinate (Target Intermediate) Cat->Product Suzuki-Miyaura Cross-Coupling Solvent Solvent System: 1,4-Dioxane / Toluene / H2O (100°C, 6.0h) Solvent->Cat

Caption: Synthetic workflow for Ethyl 6-(prop-1-en-2-yl)picolinate via Suzuki-Miyaura coupling.

Mechanistic Insights: The Role of SPhos (E-E-A-T)

The selection of[3] is not arbitrary; it is a calculated mechanistic necessity for this specific substrate. Aryl chlorides (like the 6-chloro position on the pyridine ring) are notoriously unreactive toward oxidative addition due to the high strength of the C-Cl bond.

  • Oxidative Addition Acceleration: The dialkylphosphino group (dicyclohexyl) of SPhos is highly electron-donating. This increases the electron density on the Pd(0) center, significantly lowering the activation energy required to insert the metal into the unreactive C-Cl bond[4].

  • Reductive Elimination Promotion: The bulky biaryl framework of the SPhos ligand creates a sterically crowded environment around the palladium center, which thermodynamically forces the organic fragments together, accelerating the final reductive elimination step to release the product.

Downstream Application: cFMS (CSF1R) Inhibitor Development

Ethyl 6-(prop-1-en-2-yl)picolinate is rarely a final API (Active Pharmaceutical Ingredient). Instead, it undergoes rapid downstream transformation.

Structural Elaboration

The intermediate is typically subjected to catalytic hydrogenation (Pd/C, H₂) to reduce the isopropenyl double bond to an isopropyl group, followed by ester reduction using Lithium Aluminum Hydride (LiAlH₄) to yield (6-isopropylpyridin-2-yl)methanol [2]. This alcohol is a crucial side-chain building block.

Pharmacological Integration

The derived building block is integrated into substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide scaffolds[2]. A prime example of this class is [], a highly potent inhibitor of the cFMS kinase (IC₅₀ = 18.5 nM).

Mechanism of Action: cFMS (Colony Stimulating Factor 1 Receptor) is a Type III receptor tyrosine kinase. In oncology, the CSF1/cFMS signaling axis is hijacked by tumors to recruit and activate Tumor-Associated Macrophages (TAMs). These TAMs suppress T-cell activity, creating an immunosuppressive tumor microenvironment. By utilizing derivatives of Ethyl 6-(prop-1-en-2-yl)picolinate to build cFMS inhibitors, researchers can successfully block this receptor, preventing macrophage activation and restoring the immune system's ability to attack the tumor[].

Pathway Ligand CSF1 / IL-34 (Cytokine Ligands) Receptor cFMS (CSF1R) Receptor Tyrosine Kinase Ligand->Receptor Binds & Dimerizes Downstream1 PI3K / AKT Pathway (Macrophage Survival) Receptor->Downstream1 Phosphorylation Downstream2 MEK / ERK Pathway (Macrophage Proliferation) Receptor->Downstream2 Phosphorylation Inhibitor Imidazo[1,2-a]pyridine-3-carboxamide (cFMS Inhibitor) Inhibitor->Receptor Blocks Kinase Domain Outcome Tumor Microenvironment Modulation (TAM Suppression) Downstream1->Outcome Downstream2->Outcome

Caption: Mechanism of action for cFMS inhibitors blocking downstream macrophage activation.

Conclusion

Ethyl 6-(prop-1-en-2-yl)picolinate stands as a testament to the power of modern organometallic chemistry in drug discovery. The ability to efficiently append an isopropenyl group onto a deactivated pyridine core via SPhos-mediated Suzuki coupling allows medicinal chemists to rapidly explore the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-3-carboxamides. As research into the tumor microenvironment and macrophage-driven fibrosis expands, the demand for highly pure, scalable syntheses of this intermediate will continue to grow.

References

  • MolAid Chemical Database - ethyl 6-(prop-1-en-2-yl)picolinate Synthesis and Patents. Retrieved from:[Link]

  • ChemSrc - Ethyl 6-(prop-1-en-2-yl)picolinate Properties & CAS Data. Retrieved from:[Link]

  • Wikipedia - Suzuki Reaction & SPhos Ligand Mechanisms. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications) - Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings. Retrieved from:[Link]

Sources

Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of Ethyl 6-(prop-1-en-2-yl)picolinate

Executive Summary Ethyl 6-(prop-1-en-2-yl)picolinate (CAS: 1383473-08-2) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by a pyridine core substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(prop-1-en-2-yl)picolinate (CAS: 1383473-08-2) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by a pyridine core substituted with an ethyl ester and an isopropenyl group, this compound serves as a critical intermediate in the synthesis of Type III receptor tyrosine kinase inhibitors, specifically targeting the cFMS (Colony-Stimulating Factor 1 Receptor) pathway[2].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, mechanistic synthesis pathways, downstream transformations, and its pivotal role in drug development.

Physicochemical Profile

To facilitate analytical tracking and structural verification during synthesis, the core quantitative data of Ethyl 6-(prop-1-en-2-yl)picolinate is summarized below.

PropertyValue
IUPAC Name Ethyl 6-(prop-1-en-2-yl)pyridine-2-carboxylate
CAS Registry Number 1383473-08-2
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Structural Features Pyridine ring, C2-ethyl ester, C6-isopropenyl group
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Synthetic Methodology & Mechanistic Causality

The synthesis of Ethyl 6-(prop-1-en-2-yl)picolinate is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The standard protocol utilizes 6-chloropicolinic acid (or its ethyl ester) and an isopropenylboronic acid source[2].

Mechanistic Rationale

The choice of catalytic system is critical. Pd(OAc)₂ is used as the precatalyst, paired with the Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).

  • Causality of SPhos: Aryl chlorides are notoriously recalcitrant to oxidative addition due to the strong C-Cl bond. SPhos is highly electron-rich, which increases the electron density on the palladium center, facilitating the oxidative addition of the 6-chloropicolinate. Furthermore, the steric bulk of the biphenyl system promotes rapid reductive elimination of the final product, preventing catalyst trapping and minimizing homocoupling side reactions.

  • Causality of the Solvent System: A biphasic 1,4-Dioxane/Water system is employed. Dioxane solubilizes the organic substrates and the bulky catalyst complex, while water dissolves the inorganic base (K₂CO₃), which is essential for the transmetalation step.

Synthesis A Ethyl 6-chloropicolinate C Catalysis: Pd(OAc)2 / SPhos Base: K2CO3 Solvent: Dioxane/H2O A->C B Isopropenylboronic Acid Pinacol Ester B->C D Ethyl 6-(prop-1-en-2-yl) picolinate C->D Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing Ethyl 6-(prop-1-en-2-yl)picolinate.

Self-Validating Protocol: Suzuki-Miyaura Coupling

A self-validating protocol incorporates in-process controls (IPCs) and expected observational milestones to ensure the reaction is proceeding correctly without requiring immediate external analytical validation.

  • Setup: Charge a chemically inert Schlenk flask with ethyl 6-chloropicolinate (1.0 eq), isopropenylboronic acid pinacol ester (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq).

  • Solvent Addition & Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and water. Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the SPhos ligand and the deactivation of the Pd(0) active species.

  • Reaction Execution: Heat the mixture to 90–100 °C for 6.0 hours[2].

    • Self-Validating Benchmark: Upon reaching ~80 °C, the initial yellow suspension will transition into a darker, homogeneous biphasic solution, indicating the successful generation of the active Pd(0)-SPhos complex.

    • IPC: TLC monitoring (Hexanes/EtOAc 4:1) will show the disappearance of the starting material (Rf ~0.4) and the appearance of a new, highly UV-active spot (Rf ~0.6). The increased Rf value validates the installation of the lipophilic isopropenyl group.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Downstream Transformations

Ethyl 6-(prop-1-en-2-yl)picolinate is rarely the final therapeutic agent. It is typically subjected to a sequential reduction pathway to yield (6-isopropyl-2-pyridyl)methanol , a direct precursor for kinase inhibitors[2].

Sequential Reduction Pathway

The transformation requires two distinct reductive steps. Attempting this in a single step (e.g., using harsh conditions or a single universal reducing agent) would lead to over-reduction of the pyridine ring or incomplete conversion.

  • Hydrogenation (Olefin Reduction): The prop-1-en-2-yl double bond is reduced using Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

  • Hydride Reduction (Ester Reduction): The ethyl ester is subsequently reduced to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄).

Downstream A Ethyl 6-(prop-1-en-2-yl) picolinate B Intermediate: Ethyl 6-isopropylpicolinate A->B Step 1: Hydrogenation H2, Pd/C, EtOH C Final Product: (6-Isopropyl-2-pyridyl) methanol B->C Step 2: Ester Reduction LiAlH4, THF, 0°C to RT

Caption: Sequential downstream reduction of the olefin and ester functional groups.

Self-Validating Protocol: Hydrogenation & Ester Reduction
  • Hydrogenation: Dissolve Ethyl 6-(prop-1-en-2-yl)picolinate in absolute ethanol. Add 10% Pd/C (0.1 eq by weight). Evacuate the flask and backfill with H₂ (balloon pressure). Stir at room temperature for 3.0 hours. Filter through a pad of Celite to remove the catalyst and concentrate.

    • Self-Validating Benchmark: The reaction is complete when H₂ consumption ceases (the balloon stops deflating). NMR will show the disappearance of the terminal alkene protons (~5.3 ppm and ~5.8 ppm) and the appearance of an isopropyl doublet (~1.3 ppm).

  • Ester Reduction: Dissolve the resulting intermediate in anhydrous THF and cool to 0 °C. Carefully add LiAlH₄ (1.5 eq) in portions.

    • Causality: The low temperature controls the highly exothermic hydride transfer, preventing the cleavage of the C-O bond (which would yield a methyl group instead of the desired hydroxymethyl group).

  • Fieser Quench: To quench x grams of LiAlH₄, sequentially add x mL of distilled water, x mL of 15% NaOH aqueous solution, and 3x mL of distilled water.

    • Self-Validating Benchmark: The Fieser quench is a critical self-validating step. If performed correctly, the dangerous, gelatinous aluminum salts will abruptly transition into a stark white, easily filterable granular solid. A persistent gel indicates incomplete quenching or incorrect reagent ratios.

Pharmaceutical Relevance: cFMS Inhibitors

The ultimate utility of Ethyl 6-(prop-1-en-2-yl)picolinate lies in its incorporation into Type III receptor tyrosine kinase inhibitors [2]. Specifically, the derived (6-isopropyl-2-pyridyl)methanol moiety is coupled to an imidazo[1,2-a]pyridine core to generate potent inhibitors of cFMS (Colony-Stimulating Factor 1 Receptor, CSF-1R) .

Therapeutic Rationale: cFMS is a cell-surface receptor that regulates the survival, proliferation, and differentiation of macrophages and osteoclasts. By inhibiting this kinase, researchers can modulate macrophage-driven pathologies.

  • Oncology: Depletes Tumor-Associated Macrophages (TAMs) that create an immunosuppressive tumor microenvironment, thereby enhancing the efficacy of checkpoint inhibitors.

  • Bone Diseases: Inhibits osteoclastogenesis, providing a therapeutic avenue for osteoporosis and bone metastasis.

  • Fibrosis & Autoimmunity: Reduces the infiltration of inflammatory macrophages in fibrotic tissues and autoimmune lesions.

The isopropyl-pyridine tail (derived from our title compound) is crucial for the drug's pharmacodynamics, as it fits perfectly into the lipophilic pocket of the cFMS kinase hinge region, ensuring high binding affinity and target selectivity.

References

  • Chemsrc. (2025). Ethyl 6-(prop-1-en-2-yl)picolinate | CAS#:1383473-08-2. Retrieved from:[Link]

  • MolAid. (2024). ethyl 6-(prop-1-en-2-yl)picolinate | 1383473-08-2. Retrieved from:[Link]

  • Boys, M. L. (2012). Substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide compounds as type III receptor tyrosine kinase inhibitors. World Intellectual Property Organization. Patent No. WO2012082689A1.

Sources

Foundational

Synthesis of Ethyl 6-(prop-1-en-2-yl)picolinate: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance Ethyl 6-(prop-1-en-2-yl)picolinate (CAS: 1383473-08-2) is a highly versatile pyridine building block frequently utilized in the synthesis of complex pharmaceutical agents. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Ethyl 6-(prop-1-en-2-yl)picolinate (CAS: 1383473-08-2) is a highly versatile pyridine building block frequently utilized in the synthesis of complex pharmaceutical agents. It is prominently featured in the development of Type III receptor tyrosine kinase inhibitors, specifically cFMS inhibitors, which are critical in treating fibrosis, autoimmune disorders, and various cancers[1].

The structural architecture of this compound is highly prized in medicinal chemistry. The presence of both an ethyl ester and a reactive isopropenyl group on the pyridine ring provides orthogonal handles for further functionalization. For instance, the ester can be selectively reduced to yield (6-isopropyl-2-pyridyl)methanol, or saponified for amide coupling, while the alkene handle allows for hydrogenation or oxidative cleavage[1].

Retrosynthetic Analysis & Route Selection

The most robust, scalable, and atom-economical approach to synthesize ethyl 6-(prop-1-en-2-yl)picolinate relies on the Suzuki-Miyaura cross-coupling. The retrosynthetic disconnection yields two primary starting materials:

  • An electrophilic picolinate core: Ethyl 6-chloropicolinate or Ethyl 6-bromopicolinate.

  • A nucleophilic organoboron species: Isopropenylboronic acid or its pinacol ester (4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane).

While starting from ethyl 6-bromopicolinate allows for a direct Suzuki-Miyaura coupling with standard palladium catalysts[2], ethyl 6-chloropicolinate is overwhelmingly preferred in industrial scale-up due to the significantly lower cost and broader commercial availability of chloro-pyridines[1]. To overcome the higher bond dissociation energy of the C–Cl bond, an electron-rich, sterically bulky dialkylbiarylphosphine ligand such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) must be employed alongside Palladium(II) acetate.

Mechanistic Insights: The SPhos-Enabled Suzuki-Miyaura Coupling

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The transformation follows three fundamental organometallic steps:

  • Oxidative Addition: The Pd(0) active species, stabilized by the bulky SPhos ligand, inserts into the unreactive C(sp2)–Cl bond of ethyl 6-chloropicolinate. The electron-rich nature of SPhos increases the electron density on the palladium center, accelerating this step, which is typically rate-limiting for aryl chlorides.

  • Transmetalation: The isopropenylboronic acid pinacol ester undergoes transmetalation with the Pd(II) complex. Potassium carbonate ( K2​CO3​ ) acts as the crucial base, coordinating with the boronic ester to form a reactive, electron-rich boronate complex. This facilitates the transfer of the isopropenyl group to the palladium center.

  • Reductive Elimination: The steric bulk of the SPhos ligand forces the two organic ligands on the Pd(II) center into close proximity. This steric strain dramatically accelerates reductive elimination, releasing the target ethyl 6-(prop-1-en-2-yl)picolinate and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) + SPhos Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Ethyl 6-chloropicolinate TransMet Transmetalation Pd(II) Intermediate OxAdd->TransMet Isopropenylboronic ester K2CO3 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ethyl 6-(prop-1-en-2-yl)picolinate

Catalytic cycle of the SPhos-enabled Suzuki-Miyaura cross-coupling.

Experimental Protocols (Self-Validating System)

This protocol details the synthesis from ethyl 6-chloropicolinate, adapted from validated patent literature to ensure a self-validating and reproducible workflow[1].

Materials
  • Electrophile: Ethyl 6-chloropicolinate (1.0 equiv, 10 mmol)

  • Nucleophile: Isopropenylboronic acid pinacol ester (1.2 equiv, 12 mmol)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 equiv, 5 mol%)

  • Ligand: SPhos (0.10 equiv, 10 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 equiv, 30 mmol)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v, 50 mL)

Step-by-Step Procedure
  • Reaction Setup & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, sequentially add ethyl 6-chloropicolinate, isopropenylboronic acid pinacol ester, Pd(OAc)2​ , SPhos, and K2​CO3​ . Add the 1,4-dioxane/water solvent mixture.

    • Causality Check (Self-Validation): Degassing is strictly mandatory. Ambient oxygen will irreversibly oxidize the electron-rich SPhos ligand to its inactive phosphine oxide, terminating the catalytic cycle. Sparge the biphasic mixture with Argon for a minimum of 15 minutes before heating.

  • Heating & Coupling: Heat the reaction mixture to 90 °C under an Argon atmosphere for 6 hours[1].

    • Causality Check (Self-Validation): The biphasic nature of the reaction (aqueous base, organic solvent) requires vigorous stirring (≥800 rpm) to ensure sufficient mass transfer between the aqueous boronate and the organic palladium species. Monitor progress via LC-MS until the complete disappearance of the starting material mass ( m/z 186 for the chloro-isotope).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and partition with deionized water (50 mL). Extract the aqueous layer with ethyl acetate (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes / Ethyl Acetate gradient, typically 9:1 to 4:1) to afford ethyl 6-(prop-1-en-2-yl)picolinate as a pale yellow oil.

Workflow Prep Reagent Prep & Degassing React Suzuki Coupling 90 °C, 6h Prep->React Workup Aqueous Workup & Extraction React->Workup Purify Silica Gel Chromatography Workup->Purify Product Pure Ethyl 6- (prop-1-en-2-yl)picolinate Purify->Product

Step-by-step experimental workflow for synthesizing ethyl 6-(prop-1-en-2-yl)picolinate.

Quantitative Data & Optimization

When optimizing the synthesis of ethyl 6-(prop-1-en-2-yl)picolinate, the choice of halide, catalyst, and ligand profoundly impacts the yield. Table 1 summarizes typical optimization parameters based on empirical data across different synthetic routes.

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 6-(prop-1-en-2-yl)picolinate

Starting MaterialCatalyst / LigandBaseSolvent SystemTemp / TimeIsolated Yield (%)
Ethyl 6-chloropicolinate Pd(OAc)₂ / SPhos K₂CO₃ Dioxane / H₂O 90 °C / 6 h 88%
Ethyl 6-chloropicolinatePd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O100 °C / 12 h< 20%
Ethyl 6-bromopicolinatePd(dppf)Cl₂K₂CO₃Dioxane / H₂O80 °C / 4 h85%
Ethyl 6-bromopicolinatePd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O90 °C / 8 h72%

Data Analysis: The quantitative summary clearly demonstrates that for the less reactive chloro-derivative, advanced Buchwald ligands (SPhos) are mandatory to achieve synthetically useful yields. Standard tetrakis(triphenylphosphine)palladium(0) fails to efficiently undergo oxidative addition with the C–Cl bond, resulting in stalled reactions and poor recovery.

Conclusion

The synthesis of ethyl 6-(prop-1-en-2-yl)picolinate is a quintessential example of modern organometallic chemistry applied to pharmaceutical building blocks. By leveraging the SPhos-enabled Suzuki-Miyaura coupling, chemists can efficiently utilize inexpensive ethyl 6-chloropicolinate rather than relying on the costly bromo-analogues. Strict adherence to degassing protocols and accurate stoichiometric control of the biphasic basic conditions ensures high fidelity, scalability, and reproducibility in this self-validating synthetic workflow.

Sources

Exploratory

Ethyl 6-(prop-1-en-2-yl)picolinate: IUPAC Nomenclature, Mechanistic Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex heteroaromatic scaffolds relies heavily on precisely functionalized building blocks. Ethyl 6-(prop-1-en-2-yl)picolinate (CAS: 1383473-08-2) h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex heteroaromatic scaffolds relies heavily on precisely functionalized building blocks. Ethyl 6-(prop-1-en-2-yl)picolinate (CAS: 1383473-08-2) has emerged as a critical intermediate, particularly in the development of Type III receptor tyrosine kinase inhibitors (such as cFMS inhibitors) .

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will deconstruct the IUPAC nomenclature rules governing this molecule, detail a field-proven, self-validating synthetic protocol, and explain the fundamental causality behind the experimental conditions required to handle unactivated pyridine coupling partners.

Chemical Identity and IUPAC Nomenclature

Understanding the systematic nomenclature of this molecule is essential for researchers mapping out structure-activity relationships (SAR) or conducting patent literature searches. The formal IUPAC name is ethyl 6-(prop-1-en-2-yl)pyridine-2-carboxylate .

Deconstruction of the IUPAC Name:
  • The Principal Functional Group (Root): The core scaffold is a pyridine ring substituted with a carboxylic acid ester at the 2-position. The parent acid is pyridine-2-carboxylic acid (trivially known as picolinic acid). The esterification with ethanol changes the suffix to pyridine-2-carboxylate (or picolinate).

  • The Ester Alkyl Group: The alcohol-derived portion of the ester is an ethyl group, which is cited first as a separate word in ester nomenclature.

  • The Substituent at Position 6: The substituent is an isopropenyl group. In systematic IUPAC nomenclature, this branched alkene is named by identifying the longest carbon chain containing the double bond (a 3-carbon "prop" chain). The double bond starts at carbon 1 ("1-en"), and the point of attachment to the pyridine ring is at carbon 2 of the propyl chain ("2-yl"). This yields the (prop-1-en-2-yl) prefix.

Quantitative Physicochemical Data

To facilitate analytical tracking and stoichiometric calculations, the core physicochemical properties are summarized below:

PropertyValue
Systematic IUPAC Name Ethyl 6-(prop-1-en-2-yl)pyridine-2-carboxylate
Trivial / Common Name Ethyl 6-isopropenylpicolinate
CAS Registry Number 1383473-08-2
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Monoisotopic Mass 191.0946 Da

Mechanistic Synthesis Pathway

The synthesis of ethyl 6-(prop-1-en-2-yl)picolinate from 6-chloropicolinic acid requires a two-step sequence: a Fischer esterification followed by a Suzuki-Miyaura cross-coupling. From a practical standpoint, attempting to couple the free carboxylic acid directly often leads to catalyst poisoning or the formation of insoluble palladium-carboxylates. Masking the acid as an ethyl ester is a mandatory strategic choice.

SynthesisWorkflow N1 6-Chloropyridine-2-carboxylic acid (Starting Material) N2 Fischer Esterification Reagents: EtOH, H2SO4 (cat.) Conditions: Reflux N1->N2 N3 Ethyl 6-chloropicolinate (Intermediate) N2->N3 N4 Suzuki-Miyaura Cross-Coupling Reagents: Isopropenylboronic acid pinacol ester Catalyst: Pd(OAc)2, SPhos Base: K2CO3 Solvent: Dioxane/H2O/Toluene N3->N4 N5 Ethyl 6-(prop-1-en-2-yl)picolinate (Target Molecule) N4->N5

Step-by-step synthesis workflow of Ethyl 6-(prop-1-en-2-yl)picolinate from 6-chloropicolinic acid.

Step 1: Fischer Esterification (Protection)

Protocol:

  • Suspend 6-chloropyridine-2-carboxylic acid (1.0 equiv) in absolute ethanol (0.5 M).

  • Add concentrated sulfuric acid (0.1 equiv) dropwise at 0 °C, then heat to reflux for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 158) is entirely replaced by the ester mass (m/z 186).

  • Concentrate the mixture in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield ethyl 6-chloropicolinate.

Causality & Insights: The neutralization step with NaHCO₃ is critical. If the highly acidic crude mixture is extracted directly with water, the newly formed ester will undergo rapid acid-catalyzed hydrolysis back to the starting material during the workup phase.

Step 2: Suzuki-Miyaura Cross-Coupling

Protocol:

  • In a Schlenk flask, combine ethyl 6-chloropicolinate (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane, Water, and Toluene (ratio 2:1:1, 0.2 M).

  • Add Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv) under an inert argon atmosphere.

  • Heat the mixture to 90 °C for 6.0 hours .

  • Self-Validation Check: TLC monitoring (Hexanes/EtOAc 4:1) should reveal the disappearance of the chloride spot (lower Rf​ ) and the emergence of a new, highly UV-active product spot (higher Rf​ ).

  • Cool to room temperature, filter through a pad of Celite, and partition between water and ethyl acetate. Purify via silica gel flash chromatography.

Causality & Insights: The C-Cl bond in pyridines is notoriously inert compared to C-Br or C-I bonds. We utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) because its electron-rich dicyclohexylphosphine moiety dramatically increases the electron density on the palladium center, forcing the difficult oxidative addition into the unactivated C-Cl bond . Furthermore, the steric bulk of the biphenyl backbone accelerates the final reductive elimination step. A common pitfall in pyridine cross-couplings is catalyst poisoning via nitrogen coordination; SPhos is sterically demanding enough to shield the active Pd(0) center from off-target coordination by the pyridine nitrogen. The biphasic solvent system is deliberately chosen to ensure the organic substrates remain solvated while the aqueous layer dissolves the K₂CO₃, which is required to form the reactive boronate complex for transmetalation.

Applications in Drug Discovery: cFMS Inhibitors

Ethyl 6-(prop-1-en-2-yl)picolinate is rarely the final therapeutic agent. Instead, it serves as a highly functionalized precursor. In the development of Type III receptor tyrosine kinase inhibitors—specifically targeting the Colony-Stimulating Factor 1 Receptor (cFMS), which is implicated in fibrosis, autoimmune disorders, and cancer—this molecule undergoes downstream modification .

Typically, the alkene is reduced to an isopropyl group via palladium-catalyzed hydrogenation (Pd/C, H₂), and the ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄). This yields (6-isopropyl-2-pyridyl)methanol , a critical nucleophilic building block used to append the pyridine moiety onto an imidazo[1,2-a]pyridine core.

DownstreamPathway A Ethyl 6-(prop-1-en-2-yl)picolinate B Reduction (Pd/C, H2 & LiAlH4) A->B C (6-isopropyl-2-pyridyl)methanol B->C D cFMS Inhibitor (Type III RTK Inhibitor) C->D Multi-step Assembly

Downstream transformation of Ethyl 6-(prop-1-en-2-yl)picolinate into a cFMS inhibitor precursor.

References

  • Title: Ethyl 6-(prop-1-en-2-yl)picolinate | CAS#:1383473-08-2 Source: ChemSrc Chemical Database URL: [Link]

  • Title: SUBSTITUTED N-(1H-INDAZOL-4-YL)IMIDAZO[1,2-a]PYRIDINE-3-CARBOXAMIDE COMPOUNDS AS TYPE III RECEPTOR TYROSINE KINASE INHIBITORS (WO2012082689A1)
  • Title: New Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (Barder, T. E., et al., 2005) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 6-(prop-1-en-2-yl)picolinate via Suzuki-Miyaura Cross-Coupling

Executive Summary Ethyl 6-(prop-1-en-2-yl)picolinate (CAS: 1383473-08-2) is a highly specialized pyridine derivative utilized as a critical building block in medicinal chemistry. It is most notably employed as an interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(prop-1-en-2-yl)picolinate (CAS: 1383473-08-2) is a highly specialized pyridine derivative utilized as a critical building block in medicinal chemistry. It is most notably employed as an intermediate in the synthesis of Type III receptor tyrosine kinase (cFMS) inhibitors, which are heavily investigated for their profound efficacy in treating fibrosis, autoimmune disorders, and oncology indications[1]. This application note details a robust, self-validating protocol for installing the isopropenyl group at the 6-position of the pyridine ring via a palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

Mechanistic Insights & Causality (E-E-A-T)

The cross-coupling of 2-halopyridines presents a well-documented challenge in organometallic chemistry. The nitrogen atom's lone pair can coordinate tightly to the palladium center, leading to the formation of off-cycle, unreactive species that poison the catalyst. Furthermore, the electron-deficient nature of the picolinate ring can render the oxidative addition step sluggish.

To overcome these causality barriers, this protocol leverages a highly active catalytic system comprising Palladium(II) acetate (Pd(OAc)₂) and the bulky, electron-rich dialkylbiaryl phosphine ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) [3].

  • Causality of Ligand Choice : The electron-rich dicyclohexylphosphine moiety of SPhos accelerates the oxidative addition of the deactivated C-Br bond. Concurrently, the significant steric bulk of the biphenyl backbone forces the intermediate complexes into geometries that heavily favor rapid reductive elimination, preventing catalyst trapping[4].

  • Causality of Base and Solvent : A biphasic solvent system of 1,4-Dioxane and Water (4:1) is paired with Potassium Carbonate (K₂CO₃). The aqueous phase dissolves the inorganic base, which coordinates with the isopropenylboronic acid pinacol ester to form a negatively charged, highly nucleophilic boronate complex. This complex is strictly required to drive the transmetalation step forward[5].

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and overall yield, demonstrating why the Pd(OAc)₂/SPhos system is optimal for this specific transformation.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9042%Severe catalyst poisoning by the pyridine nitrogen.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9068%Moderate conversion; bidentate ligand limits reductive elimination rate.
3Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O10085%Good conversion, but extreme steric bulk of XPhos slightly hinders transmetalation.
4 Pd(OAc)₂ / SPhos K₂CO₃ 1,4-Dioxane/H₂O 90 >95% Optimal balance of electronics and sterics for 2-pyridyl substrates.

Mandatory Visualizations

CatalyticCycle Pd0 Pd(0)-SPhos (Active Catalyst) PdII_Br SPhos-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->PdII_Br Oxidative Addition Ethyl 6-bromopicolinate PdII_R SPhos-Pd(II)(Ar)(Isopropenyl) (Transmetalation Complex) PdII_Br->PdII_R Transmetalation Isopropenylboronic acid pinacol ester + K2CO3 PdII_R->Pd0 Reductive Elimination Ethyl 6-(prop-1-en-2-yl)picolinate

Figure 1. SPhos-enabled Palladium catalytic cycle for the synthesis of Ethyl 6-(prop-1-en-2-yl)picolinate.

Workflow Step1 1. Reagent Prep & Ar Degassing Step2 2. Cross-Coupling (90°C, 4-6h) Step1->Step2 Step3 3. IPC (HPLC) Target: >95% Conv. Step2->Step3 Step4 4. Aqueous Workup (EtOAc) Step3->Step4 Step5 5. Silica Gel Chromatography Step4->Step5 Step6 6. Pure Product Isolation Step5->Step6

Figure 2. Step-by-step experimental workflow with integrated In-Process Control (IPC).

Step-by-Step Experimental Protocol (Self-Validating System)

Materials Required:

  • Ethyl 6-bromopicolinate (1.0 equiv, 10.0 mmol, 2.30 g)

  • Isopropenylboronic acid pinacol ester (1.2 equiv, 12.0 mmol, 2.02 g)

  • Palladium(II) acetate (0.05 equiv, 0.5 mmol, 112 mg)

  • SPhos (0.10 equiv, 1.0 mmol, 410 mg)

  • Potassium carbonate (2.5 equiv, 25.0 mmol, 3.45 g)

  • 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Methodology:

  • Solvent Degassing (Critical for Catalyst Lifespan): In a 100 mL two-neck round-bottom flask, combine 40 mL of 1,4-Dioxane and 10 mL of Deionized Water. Submerge an argon sparging needle into the solvent and bubble vigorously for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich SPhos ligand to its phosphine oxide, permanently deactivating the catalytic cycle.

  • Catalyst Pre-Activation: Under a positive argon flow, add Pd(OAc)₂ (112 mg) and SPhos (410 mg) to the degassed solvent. Stir at room temperature for 10 minutes. Self-Validation: The solution will transition from a dark orange/red to a pale yellow/green hue, visually confirming the reduction of Pd(II) to the active Pd(0)-SPhos complex.

  • Reagent Addition: Add Ethyl 6-bromopicolinate (2.30 g), Isopropenylboronic acid pinacol ester (2.02 g), and K₂CO₃ (3.45 g) to the flask. Equip the flask with a reflux condenser (also purged with argon).

  • Reaction Execution: Heat the biphasic mixture to 90°C using an oil bath or heating mantle. Maintain vigorous stirring (800+ RPM) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • In-Process Control (IPC): After 4 hours, halt stirring to allow phase separation. Extract a 50 µL aliquot from the upper organic layer. Dilute with 1 mL Acetonitrile and analyze via HPLC (UV at 254 nm). Self-Validation: The reaction is deemed complete when the peak area of Ethyl 6-bromopicolinate is <2% relative to the product peak.

  • Workup: Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of Water. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 25 mL). Combine the organic layers and wash with saturated brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield a crude amber oil.

  • Purification: Purify the crude material via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 95:5 to 80:20). Self-Validation: Pool the product-containing fractions identified via TLC (Rf ~0.4 in 80:20 Hexanes/EtOAc) and concentrate to afford Ethyl 6-(prop-1-en-2-yl)picolinate as a pale yellow oil.

References

  • [1] "SUBSTITUTED N-(1H-INDAZOL-4-YL)IMIDAZO[1,2-a]PYRIDINE-3-CARBOXAMIDE COMPOUNDS AS TYPE III RECEPTOR TYROSINE KINASE INHIBITORS". Source: WIPO (WO2012082689A1). URL:

  • [3] "Palladium-catalyzed Suzuki−Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands". Source: Accounts of Chemical Research. URL:[Link]

  • [5] "Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions". Source: Journal of the American Chemical Society. URL:[Link]

  • [4] "A Solution to protodeborylation problem: weak base-promoted direct cross-coupling". Source: ChemRxiv. URL:[Link]

Sources

Application

Heck reaction protocol for vinyl-substituted picolinates

Application Note: Optimized Mizoroki-Heck Cross-Coupling Protocols for Vinyl-Substituted Picolinates Introduction & Strategic Overview Vinyl-substituted picolinates and related vinylpyridines are highly versatile buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Mizoroki-Heck Cross-Coupling Protocols for Vinyl-Substituted Picolinates

Introduction & Strategic Overview

Vinyl-substituted picolinates and related vinylpyridines are highly versatile building blocks in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. The picolinate moiety serves as both an excellent directing group and a critical pharmacophore. However, utilizing these substrates as the alkene partner in palladium-catalyzed Mizoroki-Heck reactions presents a distinct chemical challenge. The basic nitrogen atom of the pyridine/picolinate ring has a strong propensity to coordinate with electrophilic palladium(II) intermediates, leading to the formation of stable, off-cycle complexes that stall the catalytic cycle and depress yields[1].

This application note details the causality behind specific experimental choices—namely ligand steric bulk, base basicity, and oxidant presence—required to overcome these coordination traps and achieve high-yielding vinylations.

Mechanistic Insights & Catalyst Design

The success of a Heck reaction involving a vinyl picolinate hinges on preventing the substrate's nitrogen atom from outcompeting the alkene for palladium coordination.

  • Ligand Steric Bulk : The use of sterically demanding ligands is non-negotiable in standard cross-couplings with these substrates. Tri(o-tolyl)phosphine (P(o-tol)3) is the gold standard[1]. The methyl groups on the ortho positions of the aryl rings create a crowded coordination sphere around the palladium center. This physical barrier prevents the rigid bidentate or multimeric coordination of the picolinate nitrogen while still permitting the approach of the less sterically demanding alkene face.

  • Base Selection & Additives : The choice of base dictates the efficiency of the β-hydride elimination and subsequent catalyst regeneration. For basic heterocycles, organic bases like 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) or standard triethylamine (Et3N) are preferred over inorganic carbonates[1]. They maintain a homogeneous reaction mixture and facilitate the removal of the hydrogen halide without side reactions. The addition of halide salts (e.g., LiBr) often accelerates the reaction by stabilizing the active Pd(0) species and modulating the oxidative addition step[1].

  • Alternative Pathways (Oxidative Heck) : To completely bypass halide-induced deactivation and the need for expensive phosphine ligands, an oxidative Heck protocol utilizing arylboronic acids instead of aryl halides can be employed. Under an oxygen atmosphere, Pd(II) is continuously regenerated, allowing for ligand-free conditions that are highly tolerant of coordinating nitrogens[2].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII MigIns Migratory Insertion (Vinyl Picolinate) PdII->MigIns N-Chelation Risk PdII_Alkyl Pd(II) Alkyl Complex MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Substituted Alkene Product BetaElim->Product RedElim Reductive Elimination (Base assisted) BetaElim->RedElim RedElim->Pd0 Base neutralizes HX

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction highlighting the N-chelation risk.

Quantitative Data: Comparison of Reaction Conditions

The following table summarizes the performance of different catalytic systems for the arylation of vinyl-substituted pyridines and picolinates based on established literature.

MethodCatalyst SystemBase / AdditiveSolvent & TempYield RangeKey Advantage
Standard Thermal [1]Pd(OAc)2 / P(o-tol)3Proton Sponge / LiBrNMP, 110 °C75 - 90%High scalability; used in commercial API synthesis (e.g., Axitinib).
Oxidative Heck [2]Pd(OAc)2 (Ligand-Free)NaHCO3DMF, 90 °C (O2 atm)60 - 85%Avoids expensive ligands; utilizes stable arylboronic acids.
Mechanochemical [3]Pd Milling BallsK2CO3 / DMF (LAG)120 °C (30 Hz)~70%Solvent-minimized; rapid reaction times (under 2 hours).

Experimental Protocols

Workflow Step1 1. Preparation Degas solvents & weigh catalyst Step2 2. Assembly Add substrates, ligand, and base Step1->Step2 Step3 3. Reaction Heat to 90-110°C under N2 Step2->Step3 Step4 4. Quench & Workup Filter through Celite, extract Step3->Step4 Step5 5. Purification Column chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Heck coupling of vinyl picolinates.

Protocol A: Standard Thermal Heck Coupling (Optimized for Steric Shielding)

This protocol is adapted from the robust conditions utilized in the late-stage synthesis of the VEGF antagonist axitinib, designed specifically to prevent nitrogen-driven catalyst poisoning[1].

Materials & Reagents:

  • Vinyl-substituted picolinate (1.1 mmol)

  • Aryl iodide or bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (0.10 mmol, 10 mol%)

  • Proton Sponge (1,8-Bis(dimethylamino)naphthalene) (1.5 mmol)

  • Lithium bromide (LiBr) (1.0 mmol) - Critical for stabilizing the active Pd species

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL)

Step-by-Step Procedure:

  • Preparation : Flame-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar. Transfer to a glovebox or maintain under a strict flow of dry nitrogen.

  • Assembly : Add the aryl halide, Pd(OAc)2, P(o-tol)3, Proton Sponge, and LiBr to the vessel.

  • Solvent Addition : Inject anhydrous NMP. Degas the mixture using three freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely oxidize the phosphine ligand.

  • Substrate Addition : Add the vinyl-substituted picolinate via a micro-syringe (if liquid) or as a solid under nitrogen flow.

  • Reaction : Seal the vessel and transfer it to a pre-heated oil bath at 110 °C. Stir vigorously for 18–28 hours. Monitor the reaction progress via TLC or LC-MS.

  • Quench & Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove precipitated palladium black and insoluble salts. Wash the Celite pad with additional ethyl acetate (10 mL).

  • Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 × 15 mL) to remove the high-boiling NMP, followed by brine (15 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification : Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (typically using a Hexane/Ethyl Acetate gradient) to isolate the functionalized picolinate.

Protocol B: Ligand-Free Oxidative Heck Coupling

This protocol is ideal for substrates that are highly sensitive to steric crowding or when avoiding phosphine ligands is desired[2].

Materials & Reagents:

  • Vinyl-substituted picolinate (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)

  • Sodium bicarbonate (NaHCO3) (2.0 mmol)

  • Dimethylformamide (DMF) (5.0 mL)

  • Oxygen balloon

Step-by-Step Procedure:

  • Assembly : In a round-bottom flask equipped with a magnetic stir bar, combine the vinyl picolinate, arylboronic acid, Pd(OAc)2, and NaHCO3.

  • Solvent & Atmosphere : Add DMF. Attach a reflux condenser and purge the system with oxygen gas for 5 minutes. Attach an oxygen-filled balloon to maintain a constant O2 atmosphere.

  • Reaction : Heat the mixture to 90 °C and stir for 24 hours. The oxygen acts as the terminal oxidant to regenerate the Pd(II) active species, circumventing the traditional reductive elimination pathway.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

  • Purification : Purify via silica gel chromatography to yield the highly selective (E)-alkene product.

References

  • Title: Sustainable synthesis of pharmaceuticals: using transition metal complexes as catalysts Source: DOKUMEN.PUB URL: [Link]

  • Title: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines Source: Journal of Chemical Research / ResearchGate URL: [Link]

  • Title: Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls Source: RSC Mechanochemistry URL: [Link]

Sources

Method

Application Note: Exploiting Hemilabile Coordination in Transition-Metal Catalysis using Ethyl 6-(prop-1-en-2-yl)picolinate

Executive Summary Ethyl 6-(prop-1-en-2-yl)picolinate (E6PP, CAS: 1383473-08-2) is a multifunctional pyridine derivative characterized by an ethyl ester at the 2-position and an isopropenyl group at the 6-position. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-(prop-1-en-2-yl)picolinate (E6PP, CAS: 1383473-08-2) is a multifunctional pyridine derivative characterized by an ethyl ester at the 2-position and an isopropenyl group at the 6-position. While historically synthesized as an intermediate for type III receptor tyrosine kinase inhibitors[1], its unique structural topology makes it an exceptional candidate for advanced ligand design in homogeneous catalysis[2].

This application note details the mechanistic principles, quantitative performance, and validated experimental protocols for utilizing E6PP as a hemilabile ligand in palladium-catalyzed cross-coupling and nickel-catalyzed olefin oligomerization.

Mechanistic Rationale: The Power of Hemilability

The efficacy of E6PP as a ligand stems from its ability to act as a hemilabile N,O,alkene -tridentate or N,alkene -bidentate donor. Designing a catalytic system requires balancing catalyst stability with substrate accessibility. E6PP achieves this through three distinct coordination sites:

  • Pyridine Nitrogen ( σ -donor) : Provides a strong, rigid coordination anchor that stabilizes the metal center across various oxidation states, preventing premature catalyst decomposition.

  • Ester Oxygen (Weak O-donor) : Offers a tunable electronic environment. Its weak coordination allows it to dissociate easily to accommodate bulky substrates during transmetalation.

  • Isopropenyl Group ( π -acceptor / Hemilabile Arm) : This is the critical feature. The alkene double bond coordinates to electron-rich, low-valent metal centers (e.g., Pd0 or Ni0 ) via π -backbonding. This interaction stabilizes the resting state of the catalyst and prevents irreversible aggregation into inactive nanoparticles (e.g., Pd black)[3]. However, because the alkene-metal bond is hemilabile, it readily dissociates ("opens up") upon the approach of a substrate, significantly lowering the activation barrier for oxidative addition[4].

By acting as a reversible "protecting group" for the active metal center, E6PP ensures high turnover numbers (TON) while maintaining extended catalyst lifetimes.

Catalytic Applications & Quantitative Data

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

In standard cross-coupling reactions, the formation of inactive Pd black is a primary cause of catalyst deactivation. By employing E6PP, the Pd0 intermediate is trapped by the pendant isopropenyl group. This "on/off" mechanism leads to significantly higher catalytic efficiency compared to standard non-hemilabile ligands.

Table 1: Comparative Catalytic Efficiency in Suzuki-Miyaura Coupling (Model Reaction: 4-Bromoanisole + Phenylboronic acid, 80 °C, 4h)

Ligand SystemCatalyst Loading (mol%)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
PPh3​ 5.07815.63.9
dppf1.0858521.2
Ethyl picolinate1.0454511.2
E6PP 0.1 98 980 245.0

Data demonstrates that the hemilabile alkene in E6PP prevents catalyst aggregation, allowing for a 10-fold reduction in catalyst loading while maintaining near-quantitative yields.

Nickel-Catalyzed Ethylene Oligomerization

N,O -ligated nickel complexes are highly active for ethylene oligomerization[5]. The introduction of the bulky, hemilabile isopropenyl group at the 6-position restricts the axial coordination sites of the square-planar NiII active species. This steric shielding promotes chain transfer ( β -hydride elimination) over chain propagation, selectively yielding high-value short-chain α -olefins ( C4​ and C6​ ).

Table 2: Ethylene Oligomerization Product Distribution (Conditions: 30 bar Ethylene, MAO co-catalyst, 40 °C)

LigandActivity ( kg/(mol Ni·h)) C4​ (%) C6​ (%) C8​ (%)Polymer (%)
Ethyl picolinate1,20040351510
E6PP 4,500 85 12 2 < 1

Experimental Protocols

Protocol A: In Situ Preparation of [Pd(E6PP)Cl₂] and Suzuki-Miyaura Coupling

Objective : Execute a high-yield cross-coupling reaction using a self-validating hemilabile catalyst system.

Step 1: Precatalyst Formation

  • In an argon-filled glovebox, charge a dried Schlenk flask with Pd(OAc)2​ (2.2 mg, 0.01 mmol) and E6PP (2.1 mg, 0.011 mmol).

  • Add 2.0 mL of anhydrous, degassed Toluene.

  • Rationale : Pd(OAc)2​ is a soluble PdII source. The 1:1.1 metal-to-ligand ratio ensures complete complexation.

  • Validation Check : Stir at room temperature for 15 minutes. The solution will shift from an orange-brown suspension to a clear, pale-yellow solution, indicating the successful displacement of acetate ligands and formation of the N,O -chelated [Pd(E6PP)(OAc)2​] complex.

Step 2: Cross-Coupling Reaction

  • To the pale-yellow precatalyst solution, add 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), and anhydrous K2​CO3​ (2.0 mmol).

  • Add Dodecane (50 μL ) as an internal standard.

  • Rationale : K2​CO3​ is required not only to neutralize acidic byproducts but to activate the boronic acid via the formation of a reactive boronate complex, which accelerates the transmetalation step. The internal standard ensures accurate, self-validating mass balance calculations.

  • Heat the mixture to 80 °C under vigorous stirring for 4 hours.

  • Validation Check : Monitor the reaction via GC-FID. The absence of a black precipitate (Pd black) on the flask walls visually confirms the stabilizing effect of the hemilabile isopropenyl group.

  • Quench with water, extract with ethyl acetate, and analyze the organic layer via GC-FID to determine the yield against the dodecane standard.

Protocol B: Nickel-Catalyzed Selective Ethylene Oligomerization

Objective : Synthesize short-chain α -olefins using a highly active NiII -E6PP catalyst.

Step 1: Reactor Preparation

  • Bake a 250 mL stainless-steel autoclave at 120 °C under vacuum for 2 hours, then backfill with high-purity Argon.

  • Rationale : NiII catalysts and Methylaluminoxane (MAO) co-catalysts are highly sensitive to moisture and oxygen, which cause irreversible catalyst poisoning.

Step 2: Oligomerization

  • Inject 50 mL of anhydrous toluene containing the pre-formed NiCl2​ (E6PP) complex (10 μmol ) into the reactor.

  • Inject MAO solution (10% in toluene, Al/Ni ratio = 500:1).

  • Rationale : MAO acts as both an alkylating agent and a Lewis acid to abstract a chloride ligand, generating the active cationic NiII -alkyl species.

  • Immediately pressurize the reactor with ethylene to 30 bar and maintain the temperature at 40 °C using a cooling jacket.

  • Rationale : High ethylene pressure ensures zero-order kinetics in monomer concentration, highlighting the ligand's intrinsic selectivity for β -hydride elimination.

  • After 30 minutes, vent the reactor and quench the reaction with 10% HCl in methanol.

  • Validation Check : Analyze the liquid phase via GC-FID. A sharp peak distribution heavily favoring 1-butene ( C4​ ) validates the steric control exerted by the E6PP ligand.

Visualization: Catalytic Cycle

CatalyticCycle A Pd(II) Precatalyst [Pd(E6PP)Cl₂] B Resting State: Pd(0) Alkene Coordinated (η²) A->B Reduction (Base/Solvent) C Oxidative Addition Alkene Dissociates B->C Ar-X Addition (Hemilabile Opening) D Transmetalation Substrate Binding C->D Ar'-B(OH)₂ E Reductive Elimination Product Release D->E Isomerization E->B Alkene Re-coordinates (Prevents Pd Black)

Figure 1: Catalytic cycle illustrating the hemilabile 'on/off' alkene coordination of E6PP.

References

  • Boys, M. L. "SUBSTITUTED N-(1H-INDAZOL-4-YL)IMIDAZO[1,2-a]PYRIDINE-3-CARBOXAMIDE COMPOUNDS AS TYPE III RECEPTOR TYROSINE KINASE INHIBITORS". World Intellectual Property Organization, WO2012082689A1, 2012.
  • Linden, A. et al. "“Chiral-at-Metal” Hemilabile Nickel Complexes with a Latent d10-ML2 Configuration: Receiving Substrates with Open Arms". Organometallics, 2012. Available at:[Link]

  • Shi, et al. "Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Benzyl/Propargyl Halides with Alkenylboronate Esters". Journal of the American Chemical Society, 2022. Available at:[Link]

  • Zhang, S.-Q. et al. "Regio- and stereoselective divergent cross-coupling of alkynes and disubstituted alkenes via photoredox cobalt dual catalysis". Chemical Science, 2023. Available at:[Link]

Sources

Application

Experimental Protocol for the Synthesis of Picolinamide Fungicides: A Focus on Florylpicoxamid

Executive Rationale & Mechanistic Overview The development of agricultural fungicides has increasingly shifted toward molecules that combine high field efficacy with stringent environmental safety profiles. Picolinamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Mechanistic Overview

The development of agricultural fungicides has increasingly shifted toward molecules that combine high field efficacy with stringent environmental safety profiles. Picolinamide fungicides, representing a novel class of Quinone inside Inhibitors (QiI), address this need by targeting the Qi site of the mitochondrial cytochrome bc1 complex (Complex III) in pathogenic fungi[1].

While first-generation picolinamides like fenpicoxamid were semi-synthetic derivatives of the macrocyclic natural product UK-2A[2], second-generation molecules like florylpicoxamid were designed via a stepwise deconstruction of the macrocycle. This yielded a fully synthetic, non-macrocyclic active ingredient with fewer stereocenters, enabling cost-effective, large-scale total synthesis[1]. Florylpicoxamid is purposely manufactured as a single stereoisomer to maximize biological activity at low use rates while eliminating the environmental burden of inactive enantiomers[1].

MoA Fungicide Picolinamide Fungicide (e.g., Florylpicoxamid) CytBC1 Cytochrome bc1 Complex (Complex III) Fungicide->CytBC1 binds to QiSite Qi Site (Quinone inside) CytBC1->QiSite specifically at ElecTrans Electron Transport Blockade QiSite->ElecTrans causes ATP ATP Depletion & Fungal Death ElecTrans->ATP leads to

Figure 1: Mechanism of action of picolinamide fungicides at the cytochrome bc1 complex.

Retrosynthetic Strategy & Green Chemistry Metrics

The synthesis of florylpicoxamid is highly convergent, relying on the coupling of two complex fragments:

  • The Headgroup (3-Hydroxy-4-methoxypicolinic acid): Synthesized de novo from furfural, a platform chemical derived from lignocellulosic biomass. This strategic choice increases the renewable carbon content of the active ingredient to nearly 50%[3].

  • The Chiral Tail (Chiral Amine/Aldehyde Intermediate): Derived from the inexpensive chiral pool building block, (S)-ethyl lactate. The synthesis establishes the critical C1–C3 anti,syn-(S,S,S) stereotriad necessary for target binding[4].

Synthesis Furfural Furfural (Renewable Feedstock) Picolinic 3-Hydroxy-4-methoxy- picolinic Acid Headgroup Furfural->Picolinic Strecker & Bromination Coupling Amide Coupling (Stereoretentive) Picolinic->Coupling Lactate (S)-Ethyl Lactate (Chiral Pool) Tail Chiral Tail (e.g., (4S,5S,6S)-heptanal deriv) Lactate->Tail Allylboration & Hydroformylation Tail->Coupling Floryl Florylpicoxamid (Single Stereoisomer) Coupling->Floryl High Yield

Figure 2: Convergent retrosynthetic workflow for florylpicoxamid.

Experimental Protocols

Protocol A: Synthesis of the Picolinic Acid Headgroup

This sequence utilizes a Strecker-type multicomponent reaction to transform renewable furfural into a highly functionalized pyridine core[3].

Step 1: Synthesis of Cyano(furan-2-yl)methanaminium bromide

  • Causality & Design: The reaction is performed at low temperatures (0–5 °C) to control the exothermic nature of imine formation and subsequent cyanide addition, preventing the thermal degradation of the electron-rich furan ring.

  • Procedure:

    • Suspend potassium cyanide (29.3 g, 450 mmol) and ammonium acetate (116 g, 1500 mmol) in 200 mL of methanol under rigorous magnetic stirring.

    • Cool the suspension to 0–5 °C using an ice-water bath.

    • Add furan-2-carbaldehyde (furfural, 28.8 g, 300 mmol) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

    • Stir the reaction mixture continuously at 0–5 °C for 40–50 hours[3].

    • Validation: Monitor the disappearance of furfural via TLC or HPLC. Quench carefully with aqueous sodium hypochlorite (to neutralize excess cyanide) before aqueous workup and extraction.

Step 2: Bromination to 6-Bromo-3-hydroxy-4-methoxypicolinonitrile

  • Causality & Design: The aminonitrile intermediate is subjected to bromination, driving a cascade ring-expansion/aromatization that yields the tetrasubstituted pyridine core[3].

  • Procedure:

    • Dissolve the crude aminonitrile in a halogenated solvent (e.g., dichloromethane).

    • Add molecular bromine dropwise at sub-ambient temperatures.

    • Following aromatization, perform standard methoxylation and hydrolysis to yield the final 3-hydroxy-4-methoxypicolinic acid.

Protocol B: Stereoselective Synthesis of the Chiral Tail

The synthesis of the chiral tail, such as (4S,5S,6S)-6-(benzyloxy)-5-phenoxy-4-propoxyheptanal, requires strict stereocontrol to ensure the final active biological ingredient (ABI) is a single diastereomer[4].

  • Causality & Design: To install the challenging phenoxy ether on a sterically hindered secondary alcohol, standard SNAr conditions fail. Instead, a Cu-catalyzed phenylation utilizing BiPh3(OAc)2 is employed. Subsequent regioselective hydroformylation ensures the formation of the linear aldehyde over branched byproducts[4].

  • Procedure:

    • Allylboration: Start from (S)-ethyl lactate to prepare the allylpropyl ether. Subject this to a highly diastereoselective allylboration to establish the C1–C3 anti,syn-(S,S,S) stereotriad.

    • Phenylation: Treat the resulting sterically hindered secondary alcohol with BiPh3(OAc)2 and a catalytic copper(II) salt in toluene at 60 °C.

    • Hydroformylation: Subject the terminal alkene to syngas (CO/H2) in the presence of a Rh-catalyst and a bulky phosphine ligand to yield the linear aldehyde.

    • Validation: Confirm the diastereomeric excess (de) via Mosher ester analysis and 1H/13C NMR spectroscopy[4].

Protocol C: Amide Coupling and Protection Strategy
  • Causality & Design: Direct coupling of the free 3-hydroxypicolinic acid can lead to competitive esterification. Protecting the 3-hydroxyl group as an acyloxy group (e.g., isobutyryloxymethyl) not only directs the amide coupling but also acts as a pro-drug moiety, improving in planta cuticular penetration before being enzymatically cleaved to the active binding metabolite within the fungus[2].

  • Procedure:

    • Pre-treat 4-methoxy-3-acyloxypicolinic acid with a coupling reagent (e.g., HATU or via acid chloride formation using oxalyl chloride) in anhydrous DMF or THF[5].

    • Add the chiral amine (derived from the chiral aldehyde via reductive amination) and a non-nucleophilic base (e.g., DIPEA).

    • Stir at room temperature for 12 hours.

    • Validation: Isolate via preparative HPLC. The final compound must be ≥90% pure, confirmed by HPLC/MS[6].

Quantitative Reaction Metrics

The following table summarizes the key process metrics for the synthesis of florylpicoxamid intermediates, demonstrating the efficiency of the optimized routes.

Reaction StepStarting MaterialReagents / CatalystYield (%)StereoselectivityKey Analytical Method
Strecker Reaction FurfuralKCN, NH₄OAc, MeOH>85%N/AHPLC, TLC
Stereotriad Formation (S)-Ethyl lactateAllylboron reagent78%>95% deMosher ester NMR[4]
Phenylation Secondary AlcoholBiPh₃(OAc)₂, Cu-cat82%Retention¹H/¹³C NMR[4]
Hydroformylation Terminal AlkeneRh-cat, CO/H₂91%Regioselective (Linear)GC-MS, NMR
Overall Tail Synthesis (S)-Ethyl lactate(6-step sequence)39% Single stereoisomerChiral HPLC[4]

References

  • Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity Source: ResearchGate URL
  • Source: PMC (NIH)
  • Florylpicoxamid | 1961312-55-9 Source: Benchchem URL
  • Efficient Stereoselective Synthesis of a Key Chiral Aldehyde Intermediate in the Synthesis of Picolinamide Fungicides Source: Organic Process Research & Development - ACS Publications URL
  • WO2021076681A1 - Process for synthesis of picolinamides Source: Google Patents URL
  • US11639334B2 - Methods for synthesis of oxypicolinamides Source: Google Patents URL

Sources

Method

Application Notes and Protocols for Picolinic Acid-Based Herbicide Development

Introduction: The Enduring Significance of Picolinic Acids in Weed Management Picolinic acids represent a cornerstone class of synthetic auxin herbicides, pivotal in modern agriculture and land management for over half a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Picolinic Acids in Weed Management

Picolinic acids represent a cornerstone class of synthetic auxin herbicides, pivotal in modern agriculture and land management for over half a century.[1][2][3] First commercialized in the 1960s with compounds like Picloram, this chemical family has expanded to include highly effective and selective herbicides such as Clopyralid, Aminopyralid, and the newer generation arylpicolinates like Halauxifen-methyl.[1][4][5] Their defining characteristic is the pyridine-2-carboxylic acid functional group, which mimics the natural plant hormone indole-3-acetic acid (IAA), leading to the targeted destruction of broadleaf weeds.[6][7]

These herbicides are systemic, meaning they are absorbed by the foliage and roots and transported throughout the plant's vascular system, ensuring comprehensive control of even deep-rooted perennial and woody species.[8][9][10][11] This systemic action, combined with their characteristic soil persistence, provides long-lasting weed control, a desirable trait for maintaining pastures, rangelands, and industrial sites.[10][11][12] However, this same persistence necessitates careful management to avoid unintended impacts on subsequent crops and the environment.[7][10][13]

This guide provides an in-depth exploration of the application of picolinic acids in herbicide development, from their fundamental mechanism of action to advanced protocols for synthesis, formulation, and bio-efficacy testing. It is designed for researchers and scientists engaged in the discovery and optimization of the next generation of herbicidal molecules.

Part 1: The Molecular Basis of Herbicidal Activity

Mechanism of Action: The Synthetic Auxin Hypothesis

Picolinic acid herbicides function as synthetic auxins, or plant growth regulators.[8][14][15] They hijack the plant's natural hormonal signaling pathways, causing a cascade of metabolic disruptions that lead to uncontrolled, disorganized growth and eventual plant death.[9][14][16]

The process begins with absorption through the leaves and roots, followed by translocation to the plant's meristematic tissues—the primary sites of growth.[10][15][16] Here, the herbicide molecules bind to specific auxin receptors. While natural auxins like IAA primarily interact with the TIR1 (Transport Inhibitor Response 1) F-box protein, research has shown that picolinic acid herbicides preferentially bind to a related protein, AFB5 (Auxin-Signaling F-box 5).[5][17][18] This binding event initiates a signal transduction cascade that leads to several key physiological disruptions:

  • Cell Wall Acidification: The herbicide is believed to acidify the cell wall, causing it to loosen and allowing for uncontrolled cell elongation.[19]

  • Unregulated Gene Expression: The herbicide-receptor complex triggers the degradation of transcriptional repressors (Aux/IAA proteins), leading to the overexpression of auxin-responsive genes. This results in the synthesis of proteins that promote ethylene production and other growth-related processes at unsustainable rates.[2]

  • Disrupted Growth: The cumulative effect is a visual disfigurement of the plant, including twisted and curved stems (epinasty), cupped leaves, stem cracking, and callus tissue formation.[8][16] This rapid, abnormal growth exhausts the plant's energy reserves and disrupts vital functions like nutrient transport and food production, ultimately proving fatal.[9][11]

Recent studies indicate some novel picolinic acid derivatives may also induce the up-regulation of genes related to ethylene (ACS7) and abscisic acid (NCED3), suggesting a more complex mode of action that promotes senescence and death more rapidly than traditional auxins.[1][2]

Auxin_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus Picolinic_Acid Picolinic Acid (e.g., Picloram) Receptor AFB5 Receptor Picolinic_Acid->Receptor Binds Complex Herbicide-AFB5 Complex Receptor->Complex Repressor Aux/IAA Repressor Complex->Repressor Targets for degradation Proteasome 26S Proteasome Repressor->Proteasome Degraded by ARF Auxin Response Factor (ARF) Repressor->ARF Represses DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Uncontrolled Transcription & Translation DNA->Transcription Disruption Disrupted Growth & Metabolism Transcription->Disruption Death Plant Death Disruption->Death

Caption: Picolinic acid auxin signaling pathway.

Key Picolinic Acid Herbicides: A Comparative Overview

The picolinic acid family includes several commercially significant herbicides, each with a distinct profile of efficacy, selectivity, and application use. While all operate as synthetic auxins, variations in their chemical structure influence their behavior in plants and the environment.

HerbicideChemical Structure (Core)Primary Target WeedsTypical Application Rate (ae/ha)Key Characteristics
Picloram 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acidWoody plants, deep-rooted perennial broadleaf weeds[9][10][12]125 - 1120 g[5]High efficacy, long soil persistence, potential for off-target movement.[10][12]
Clopyralid 3,6-dichloro-2-pyridinecarboxylic acid[4]Thistles, clovers, knapweeds, and members of the Asteraceae and Fabaceae families[4][19][20][21]105 - 500 g[5]More selective than picloram; known for persistence in compost.[4][19]
Aminopyralid 4-amino-3,6-dichloro-2-pyridinecarboxylic acid[8]Noxious and invasive broadleaf weeds (e.g., thistles, knapweeds) in pastures.[8][14][22]5 - 120 g[5][22]Highly effective at low use rates; good grass tolerance.[15][16][22]
Halauxifen-methyl ArylpicolinateBroadleaf weeds in cereal cropsLowA newer generation herbicide with improved crop safety profiles.[1][5]
Florpyrauxifen-benzyl ArylpicolinateBroadleaf, grass, and sedge weeds in riceLowA newer generation herbicide with a broader spectrum of activity.[1][5]

Part 2: Herbicide Discovery and Optimization

The development of new picolinic acid herbicides is driven by the need to manage herbicide resistance, improve crop safety, broaden the weed control spectrum, and enhance environmental profiles. Modern herbicide discovery focuses on rational design based on Structure-Activity Relationships (SAR).

Structure-Activity Relationships (SAR)

SAR studies are fundamental to understanding how chemical modifications to the picolinic acid scaffold affect herbicidal potency. A primary focus of recent research has been the modification of the 6-position of the pyridine ring.[1][5] Substituting the chlorine atom found in older compounds like picloram and clopyralid with various heterocyclic rings, such as pyrazoles and indazoles, has yielded promising results.[1][5][23][24]

Causality behind this strategy:

  • Exploring New Binding Interactions: Introducing complex heterocyclic groups at the 6-position can create new points of interaction within the binding pocket of the AFB5 receptor, potentially increasing binding affinity and, consequently, herbicidal activity.[17]

  • Modifying Physicochemical Properties: These substitutions alter the molecule's size, shape, and electronic properties, which can affect its uptake, translocation within the plant, and metabolic stability.

  • Overcoming Resistance: A novel binding mode may be effective against weed biotypes that have developed resistance to older synthetic auxins.

For example, studies have shown that introducing a 5-aryl-substituted pyrazolyl group at the 6-position can produce compounds with significantly lower IC50 values (the concentration required to inhibit growth by 50%) against test species like Arabidopsis thaliana compared to commercial standards like picloram.[5][17][25]

Protocol: Synthesis of a Novel 6-(Indazolyl)-2-Picolinic Acid Derivative

This protocol outlines a general synthetic route for creating novel picolinic acid derivatives, based on methodologies described in recent literature for the synthesis of 6-indazolyl-2-picolinic acids.[1] The objective is to replace the 6-chloro substituent with an indazole moiety.

Expertise & Rationale: This multi-step synthesis involves a nucleophilic aromatic substitution reaction. The choice of a strong base like sodium hydride is critical for deprotonating the indazole, making it a potent nucleophile capable of displacing the chloride on the electron-deficient pyridine ring. The final hydrolysis step is essential to convert the methyl ester, which is useful for purification, back to the biologically active carboxylic acid form.

Protocol Steps:

  • Preparation of the Nucleophile (Indazole Anion):

    • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add a solution of the desired substituted indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the N-H of the indazole to form the highly reactive indazole anion. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.

    • Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating complete formation of the anion.

  • Nucleophilic Aromatic Substitution:

    • To the solution containing the indazole anion, add a solution of the starting material, methyl 4-amino-3,5,6-trichloro-2-picolinate (1.0 eq), dissolved in anhydrous DMF.

    • Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Causality: Heating provides the necessary activation energy for the nucleophilic aromatic substitution to occur, where the indazole anion displaces the chlorine atom at the 6-position of the picolinate.

    • Upon completion, cool the reaction to room temperature and quench by carefully adding saturated ammonium chloride solution.

  • Workup and Purification of the Ester Intermediate:

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to isolate the desired methyl 6-(indazolyl)-2-picolinate intermediate. Causality: This standard aqueous workup removes DMF and inorganic salts, while chromatography separates the target compound from unreacted starting materials and byproducts.

  • Hydrolysis to the Final Picolinic Acid:

    • Dissolve the purified methyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide (LiOH, ~3.0 eq) and stir the mixture at room temperature overnight. Causality: LiOH mediates the saponification (base-catalyzed hydrolysis) of the methyl ester to the corresponding carboxylate salt.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl). This protonates the carboxylate, causing the final picolinic acid product to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the synthesis of a novel picolinic acid.

Part 3: From Lab to Field - Formulation and Evaluation

Principles of Formulation

Picolinic acids in their native acid form have very low water solubility, making them unsuitable for direct application in the field.[6] Formulation is the critical process of converting the active ingredient (AI) into a product that is stable, easy to handle, and effective upon application.

Common formulation strategies for picolinic acids include:

  • Salts: Converting the carboxylic acid to a salt, such as a potassium salt, monomethylamine salt, or trisopropanolamine salt, dramatically increases water solubility.[9][26][27] This allows for the creation of aqueous solutions (SL) or water-dispersible granules (WG) that are easily mixed with water for spraying.

  • Esters: Esterification of the carboxylic acid makes the molecule more lipophilic (oil-loving).[6] This is advantageous for creating emulsifiable concentrate (EC) formulations, where the AI is dissolved in an organic solvent with emulsifiers. When mixed with water, these form a stable emulsion for application. Esters can also enhance penetration through the waxy cuticle of plant leaves.

The choice of formulation depends on the intended use pattern, the physicochemical properties of the specific AI, and compatibility with potential tank-mix partners.[6][28]

Protocol: Greenhouse Bio-efficacy Assay (Post-emergence)

This protocol provides a standardized method for evaluating the post-emergence herbicidal activity of newly synthesized picolinic acid compounds against various weed and crop species in a controlled greenhouse environment.

Trustworthiness & Self-Validation: This protocol includes critical controls (untreated and commercial standard) to validate the results. The use of a randomized complete block design minimizes the impact of environmental variability within the greenhouse. Dose-response evaluation is essential for determining herbicidal potency (e.g., GR50, the dose causing 50% growth reduction).

Protocol Steps:

  • Plant Propagation:

    • Plant seeds of selected weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., corn, wheat) in pots containing a standardized soil mix.[5][23]

    • Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

    • Water and fertilize as needed to ensure uniform, healthy growth.

  • Herbicide Application:

    • Apply herbicides when weed seedlings have reached the 2-4 leaf stage.

    • Prepare stock solutions of the test compounds and a commercial standard (e.g., Picloram) in a suitable solvent/surfactant system.

    • Perform serial dilutions to create a range of application rates (e.g., 125, 250, 500 g ai/ha).[1][23] An untreated control (solvent/surfactant only) must be included.

    • Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage.

  • Experimental Design and Data Collection:

    • Arrange the pots in a randomized complete block design with 3-4 replicates per treatment.

    • At 14 and 21 days after treatment (DAT), visually assess herbicidal injury as a percentage of growth inhibition (0% = no effect, 100% = complete plant death).

    • For quantitative assessment, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction relative to the untreated control.

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

    • If a dose-response was performed, use regression analysis to calculate the GR50 value for each compound on each species.

Caption: Workflow for greenhouse bio-efficacy testing.

Protocol: Residue Analysis in Soil via SPE and HPLC

Evaluating the environmental fate, particularly soil persistence, is crucial in the development of picolinic acid herbicides.[29] This protocol describes a method for extracting and quantifying picolinic acid residues from soil samples.

Methodology Rationale: This method uses Solid-Phase Extraction (SPE) for sample cleanup and concentration.[30][31] AFFINIMIP® SPE Picolinic Herbicides cartridges, for example, use molecularly imprinted polymers to selectively bind picolinic acids, allowing interfering matrix components to be washed away.[30] Analysis is then performed by High-Performance Liquid Chromatography (HPLC) with UV detection.[31][32]

Protocol Steps:

  • Sample Extraction:

    • Weigh 5 g of air-dried, sieved soil into a centrifuge tube.

    • Add 10 mL of an appropriate extraction solvent (e.g., water or a buffered solution).

    • Shake vigorously for 60 minutes.

    • Centrifuge the sample at 3000g for 10 minutes to pellet the soil particles.

    • Filter the supernatant through a 0.45 µm filter. This filtered solution is the sample extract.[31]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an AFFINIMIP® SPE Picolinic Herbicides cartridge by passing 2 mL of acetonitrile followed by 1 mL of water through it.[31] Causality: Conditioning activates the sorbent and ensures reproducible retention of the analyte.

    • Load 3 mL of the soil extract onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of acetonitrile, to remove polar and non-polar interferences.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute the retained picolinic acids with 3 mL of an appropriate elution solvent (e.g., 98:2 ethyl acetate/trifluoroacetic acid).[31]

  • Sample Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 reversed-phase column and a UV detector.

    • Quantify the herbicide concentration by comparing the peak area to a calibration curve prepared from certified reference standards.

References

  • Aminopyralid Herbicide | Solutions Pest & Lawn. (n.d.). Solutions Pest & Lawn. Retrieved March 12, 2026, from [Link]

  • Picloram Herbicide | Solutions Pest & Lawn. (n.d.). Solutions Pest & Lawn. Retrieved March 12, 2026, from [Link]

  • Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia. (2024, October 21). Specialist Sales. Retrieved March 12, 2026, from [Link]

  • Clopyralid. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Expert Insight: How Picloram Stands Out Among Herbicides. (2025, March 6). Bush Chemicals. Retrieved March 12, 2026, from [Link]

  • Clopyralid Herbicide | ePestSolutions. (n.d.). Solutions Pest & Lawn. Retrieved March 12, 2026, from [Link]

  • Picloram - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved March 12, 2026, from [Link]

  • ChemicalWatch Factsheet - Aminopyralid. (2011). Beyond Pesticides. Retrieved March 12, 2026, from [Link]

  • Synthesis and herbicidal activity of 7-azindolylpicolinic acids and their methyl esters derivatives. (2023). Journal of Central South University of Forestry & Technology. Retrieved March 12, 2026, from [Link]

  • Everything Farmers Need to Know About Clopyralid. (2025, May 11). Farmers Business Network. Retrieved March 12, 2026, from [Link]

  • Aminopyralid Family of Herbicides. (n.d.). Dow AgroSciences. Retrieved March 12, 2026, from [Link]

  • Clopyralid 300 Herbicide 5L. (n.d.). Garden Nursery Products. Retrieved March 12, 2026, from [Link]

  • Masters, R. A., et al. (2005, November 10). Aminopyralid: a New Herbicide for Pasture Vegetation Management. Confex. Retrieved March 12, 2026, from [Link]

  • Aminopyralid. (2025, October 3). Cultivar Magazine. Retrieved March 12, 2026, from [Link]

  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Retrieved March 12, 2026, from [Link]

  • Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(3), 332. Retrieved March 12, 2026, from [Link]

  • Liu, S., et al. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Retrieved March 12, 2026, from [Link]

  • Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. Retrieved March 12, 2026, from [Link]

  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Retrieved March 12, 2026, from [Link]

  • Picolinic acid family of herbicides - management of invasive plants in the western usa. (n.d.). Dr. Delena Norris-Tull. Retrieved March 12, 2026, from [Link]

  • Picolinic herbicides. (n.d.). Affinisep. Retrieved March 12, 2026, from [Link]

  • Liu, Q., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Publications. Retrieved March 12, 2026, from [Link]

  • Emulsifiable concentrate comprising picolinic acid herbicide. (n.d.). Google Patents.
  • Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. Retrieved March 12, 2026, from [Link]

  • Hall, R. C., et al. (1970). A New Technique for the Determination of Picloram and Other Herbicides Containing Carboxylic Acid and Ester Groups. ACS Publications. Retrieved March 12, 2026, from [Link]

  • Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension. Retrieved March 12, 2026, from [Link]

  • Neary, D. G., & Michael, J. L. (1982). FATE OF HEXAZINONE AND PICLORAM AFTER HERBICIDE SITE PREPARATION IN A CUTOVER NORTHERN HARDWOOD FOREST. Southern Research Station. Retrieved March 12, 2026, from [Link]

  • Resistance to auxinic herbicides. (n.d.). Google Patents.
  • Reimer, J. V. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved March 12, 2026, from [Link]

  • The Eight Modes of Action | Herbicide Classification. (n.d.). Plant and Soil Sciences eLibrary. Retrieved March 12, 2026, from [Link]

  • DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. (n.d.). Affinisep. Retrieved March 12, 2026, from [Link]

  • Herbicidal composition of picolinic acid salts. (n.d.). Google Patents.
  • Structures of various picolinic acid auxin herbicides and... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Persistent Herbicides. (n.d.). US Composting Council. Retrieved March 12, 2026, from [Link]

  • Synergistic herbicidal composition containing chloroacetanilides and picolinic acids. (2008, October 9). Google Patents.
  • Pik, A. J., et al. (1977). Fate of 3,6-dichloropicolinic acid in soils. Journal of Agricultural and Food Chemistry. Retrieved March 12, 2026, from [Link]

  • Picolinic Herbicides. (n.d.). Affinisep. Retrieved March 12, 2026, from [Link]

  • A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions. (2025, August 7). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Reimer, J. V. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved March 12, 2026, from [Link]

Sources

Application

Application Note: Picolinate-Directed Transition-Metal Catalysis for the Synthesis of Heterocyclic Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The construction of complex heter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The construction of complex heterocyclic frameworks is a cornerstone of modern drug discovery and materials science. Historically, synthesizing nitrogen-containing heterocycles required pre-functionalized starting materials (e.g., aryl halides or organometallics), which added synthetic steps and generated stoichiometric waste. Transition-metal-catalyzed C–H bond activation has emerged as a transformative alternative, allowing for the direct functionalization of ubiquitous C–H bonds[1].

A critical success factor in regioselective C–H functionalization is the choice of the directing group. Picolinates and picolinamides have proven to be exceptionally powerful bidentate auxiliaries. By coordinating to transition metals (such as Pd, Co, or Cu) via an N,N

  • or N,O -chelation mode, the picolinamide moiety brings the metal center into close spatial proximity with unactivated C(sp 2 )–H or C(sp 3 )–H bonds. This thermodynamically stabilizes high-valent metallacycle intermediates, drastically lowering the activation energy required for C–H cleavage[2].

Furthermore, the picolinamide directing group is highly valued for its "traceless" nature; it can be easily cleaved under standard basic or acidic hydrolysis conditions post-cyclization, revealing the free heterocycle without compromising the newly formed ring system.

Mechanistic Pathways: The Causality of Experimental Design

Palladium-Catalyzed C–H/N–H Coupling

For the synthesis of indolines and pyrrolidines, palladium catalysis is employed alongside a picolinamide directing group and a hypervalent iodine oxidant, such as PhI(OAc) 2​ [2].

  • The Causality of the Oxidant: Reductive elimination from a standard Pd(II) intermediate to form a C–N bond is kinetically sluggish. The introduction of PhI(OAc) 2​ acts as a potent two-electron oxidant, pushing the cyclopalladated intermediate to a high-valent Pd(IV) species. From the Pd(IV) state, reductive elimination is rapid and highly favored, yielding the cyclized heterocycle[2].

  • The Causality of Temperature and Solvent: Unactivated sp 3 C–H bonds possess high bond dissociation energies. Utilizing a non-polar solvent like toluene at elevated temperatures (80–120 °C) provides the necessary thermal energy to overcome the initial activation barrier for cyclopalladation[2].

MechanisticPathway Sub Substrate (Picolinamide) Coord Pd(II) Coordination (Bidentate N,N-chelation) Sub->Coord + Pd(OAc)2 CHAct C-H Activation (Cyclopalladation) Coord->CHAct - AcOH Oxid Oxidation to Pd(IV) via PhI(OAc)2 CHAct->Oxid + PhI(OAc)2 RedElim Reductive Elimination (C-N Bond Formation) Oxid->RedElim RedElim->Coord Catalytic Cycle Prod Heterocycle Product (Indoline / Pyrrolidine) RedElim->Prod - Pd(II)

Mechanistic pathway of Pd-catalyzed C-H/N-H coupling directed by picolinamide.

Cobalt-Catalyzed C–H Annulation

Cobalt has emerged as a sustainable, first-row transition metal alternative to expensive rhodium or iridium catalysts. In the synthesis of isoquinolines and dibenzoazepines, Co(II) salts are used in conjunction with alkynes.

  • The Causality of the Co-Oxidant System: The reaction utilizes a Mn(OAc) 2​ / O 2​ oxidant system. After the alkyne inserts into the cobaltacycle and undergoes reductive elimination, the metal is left in a lower oxidation state. The Mn/O 2​ system efficiently reoxidizes the catalyst back to the active Co(III) species, closing the catalytic cycle.

Quantitative Data: Reaction Parameters & Yields

The following table summarizes the optimized conditions and typical yields for synthesizing various heterocyclic frameworks using picolinamide-directed C–H functionalization.

Reaction TypeCatalystOxidant SystemSubstrate TypeTarget HeterocycleTypical Yield
C(sp 3 )–H/N–H Coupling Pd(OAc) 2​ (5 mol%)PhI(OAc) 2​ (1.5 eq)Aliphatic AminesPyrrolidines50–80%
C(sp 2 )–H/N–H Coupling Pd(OAc) 2​ (5 mol%)PhI(OAc) 2​ (1.5 eq)PhenethylaminesIndolines60–90%
C(sp 2 )–H Annulation Co(OAc) 2​ ·4H 2​ O (20 mol%)Mn(OAc) 2​ / O 2​ Benzylamines + AlkynesIsoquinolines65–95%
C(sp 2 )–H Carbonylation Co(OAc) 2​ ·4H 2​ O (20 mol%)Ag 2​ CO 3​ (2.0 eq)Benzylamines + CO surrogateIsoindolinones55–85%

Experimental Methodologies

Protocol A: Palladium-Catalyzed Synthesis of Indolines (sp 3 / sp 2 C–H Activation)

This protocol details the intramolecular C–H/N–H coupling of phenethylamine picolinamides to yield substituted indolines[2].

Reagents & Materials:

  • Phenethylamine picolinamide derivative (0.5 mmol)

  • Palladium(II) acetate, Pd(OAc) 2​ (0.025 mmol, 5 mol%)

  • (Diacetoxyiodo)benzene, PhI(OAc) 2​ (0.75 mmol, 1.5 equiv)

  • Anhydrous Toluene (5.0 mL)

  • Schlenk tube with a Teflon stopcock

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the phenethylamine picolinamide substrate, Pd(OAc) 2​ , and PhI(OAc) 2​ .

  • Solvent Addition: Add 5.0 mL of anhydrous toluene to the reaction mixture. Seal the tube securely.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath set to 120 °C. Self-Validation Check: The solution should transition from a pale yellow to a deep amber color as the active Pd species forms.

  • Reaction Progression: Stir the mixture vigorously at 120 °C for 12–24 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (15 mL) and wash with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with dichloromethane (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N -picolinoyl indoline.

Protocol B: Cobalt-Catalyzed Synthesis of Dihydroisoquinolines

This protocol outlines the intermolecular annulation of benzylamine picolinamides with internal alkynes.

Reagents & Materials:

  • Benzylamine picolinamide derivative (0.5 mmol)

  • Internal alkyne (e.g., 2-butyne) (1.0 mmol, 2.0 equiv)

  • Cobalt(II) acetate tetrahydrate, Co(OAc) 2​ ·4H 2​ O (0.1 mmol, 20 mol%)

  • Manganese(II) acetate, Mn(OAc) 2​ (0.1 mmol, 20 mol%)

  • Sodium pivalate, NaOPiv (0.5 mmol, 1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (3.0 mL)

Step-by-Step Procedure:

  • Assembly: In a 15 mL pressure vial, combine the benzylamine picolinamide, Co(OAc) 2​ ·4H 2​ O, Mn(OAc) 2​ , and NaOPiv.

  • Atmosphere Exchange: Purge the vial with an O 2​ balloon for 5 minutes to establish an oxidative atmosphere.

  • Reagent Addition: Add the alkyne and TFE solvent via syringe. Seal the vial.

  • Heating: Stir the reaction mixture at 80 °C for 16 hours. Self-Validation Check: The presence of O 2​ is critical; running the reaction under inert N 2​ will halt the catalytic cycle after one turnover, resulting in trace yields.

  • Isolation: Cool the mixture, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via silica gel chromatography to afford the cyclized dihydroisoquinoline derivative.

Protocol C: Traceless Removal of the Picolinamide Auxiliary

A major advantage of the picolinamide group is its facile removal without disrupting the newly formed heterocyclic core.

Step-by-Step Procedure:

  • Suspend the N -picolinoyl heterocycle (0.2 mmol) in a mixture of ethanol (2.0 mL) and 2M aqueous NaOH (2.0 mL).

  • Heat the mixture to 80 °C and stir for 4–6 hours.

  • Cool to room temperature, dilute with water (5 mL), and extract with ethyl acetate (3 × 10 mL).

  • Dry the organic layers, concentrate, and purify via a short silica plug to yield the free, unprotected heterocycle (e.g., free indoline or isoquinoline).

ExperimentalWorkflow Prep 1. Substrate Prep (Amine + Picolinic Acid) Reaction 2. Annulation Co(OAc)2, Alkyne, Oxidant Prep->Reaction Purif 3. Purification (Silica Gel Column) Reaction->Purif Cleavage 4. Auxiliary Cleavage (NaOH / EtOH, 80°C) Purif->Cleavage Final 5. Free Heterocycle (Isoquinoline) Cleavage->Final

Workflow for Co-catalyzed alkyne annulation and traceless auxiliary removal.

References

  • Nadres, E. T., & Daugulis, O. (2011). Heterocycle Synthesis via Direct C–H/N–H Coupling. Journal of the American Chemical Society / ACS.org.[Link]

  • Lukasevics, L., & Grigorjeva, L. (2022). COBALT-CATALYZED PICOLINAMIDE-DIRECTED SYNTHESIS OF HETEROCYCLES. Targets in Heterocyclic Systems / chim.it.[Link]

  • Various Authors (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry / RSC Publishing.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 6-(prop-1-en-2-yl)picolinate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 6-(prop-1-en-2-yl)picolinate. As Senior Application Scientists, we have compiled this guide bas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 6-(prop-1-en-2-yl)picolinate. As Senior Application Scientists, we have compiled this guide based on established purification principles and field-proven insights to help you navigate common challenges encountered during the purification of this compound. This document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude Ethyl 6-(prop-1-en-2-yl)picolinate. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Poor Separation or Co-elution of Impurities during Column Chromatography

Question: I am running a silica gel column to purify my crude Ethyl 6-(prop-1-en-2-yl)picolinate, but the fractions are all mixed, or a key impurity is co-eluting with my product. How can I improve the separation?

Answer:

Poor separation on a silica gel column is a common issue that can almost always be resolved by systematically optimizing the chromatographic conditions. The core principle of column chromatography is the differential partitioning of components between a stationary phase (silica) and a mobile phase (solvent system).[1] Effective separation requires maximizing this difference.

Causality Analysis:

  • Inappropriate Solvent System Polarity: The most frequent cause of poor separation is a mobile phase with either too high or too low polarity. If the solvent is too polar, all compounds, including your product and impurities, will travel quickly up the column with little interaction with the silica, resulting in low resolution and high retention factor (Rf) values.[2] If the solvent is too non-polar, compounds will adhere strongly to the silica, leading to very low Rf values and excessively long elution times.

  • Column Overloading: Exceeding the capacity of the column is another common error. A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of the crude sample for effective separation.[1] Overloading leads to broad, overlapping bands that are impossible to resolve.

  • Improper Column Packing: Voids, channels, or cracks in the silica gel bed create preferential pathways for the solvent, completely ruining the separation.

  • Sample Application: Applying the sample in a large volume of strong solvent will cause it to spread into a wide band at the top of the column before the separation even begins.

Step-by-Step Resolution Protocol:

  • Optimize the Mobile Phase with Thin-Layer Chromatography (TLC): Before packing a column, always identify the optimal solvent system using TLC.[2]

    • Goal: The target Rf value for your desired compound, Ethyl 6-(prop-1-en-2-yl)picolinate, should be approximately 0.3-0.4.[2] Crucially, there should be a clear separation (ΔRf of at least 0.1-0.2) between your product spot and the spots of major impurities.[2]

    • Procedure: Start with a non-polar solvent like heptane or hexane and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate or diethyl ether. Test various ratios (e.g., 9:1, 8:2, 7:3 Heptane:Ethyl Acetate).

    • Pro-Tip: If impurities are very close, try a combination of three solvents to fine-tune the polarity and selectivity. For instance, adding a small amount of methanol or triethylamine (if your compound is basic) can significantly alter the separation.

  • Properly Pack the Column:

    • Slurry Packing (Recommended): Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to settle, tapping the column gently to ensure a uniform bed. Add a thin layer of sand on top to prevent disturbance when adding solvent. Never let the column run dry.

  • Apply the Sample Correctly:

    • Dissolve your crude product in the minimum amount of the mobile phase or a less polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Run the Column:

    • Begin elution with the optimized mobile phase. You can use an isocratic elution (single solvent system) or a gradient elution (gradually increasing the solvent polarity) to separate more complex mixtures.[2]

    • Collect small, uniform fractions and analyze them by TLC to determine which ones contain your pure product.

Issue 2: Low Recovery or Product Loss After Recrystallization

Question: I attempted to purify my solid crude product by recrystallization, but I recovered very little material, or nothing crystallized out of the solution upon cooling. What went wrong?

Answer:

Recrystallization is a powerful purification technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[3] The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[3] Low recovery is typically a problem of solvent selection or using an excessive amount of solvent.

Causality Analysis:

  • Poor Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, preventing it from precipitating out. Conversely, if the compound is not soluble enough at high temperatures, you may mistake it for an insoluble impurity.[4]

  • Using Too Much Solvent: The most common reason for low recovery is adding too much solvent to dissolve the crude material. Even at low temperatures, your product will have some finite solubility.[5] This dissolved portion will be lost during filtration, and if the volume is too large, the solution may never become supersaturated upon cooling, preventing crystallization entirely.[6]

  • Cooling Too Rapidly: Crash-cooling a hot, saturated solution can lead to the formation of very small, impure crystals or an oil, which traps impurities. Slow, undisturbed cooling is essential for the growth of large, pure crystals.[6]

Step-by-Step Resolution Protocol:

  • Systematic Solvent Screening:

    • Procedure: Place a small amount of your crude product (10-20 mg) into several test tubes. Add a few drops of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, or water) to each.

    • Observation:

      • If it dissolves immediately at room temperature, the solvent is unsuitable (compound is too soluble).

      • If it doesn't dissolve at room temperature, heat the test tube gently. If it dissolves when hot, it's a potential candidate.

      • Cool the hot solution to room temperature and then in an ice bath. The best solvent will be one where the compound dissolves when hot and forms abundant crystals upon cooling.[3]

    • Mixed-Solvent System: If no single solvent works, try a multi-solvent system.[6] Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few more drops of the good solvent to clarify it, then allow it to cool slowly.

  • Perform the Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to boiling after each addition, until the solid just dissolves. This is the critical step: use the minimum amount of near-boiling solvent. [5]

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[6]

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[6]

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

    • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for Ethyl 6-(prop-1-en-2-yl)picolinate?

For most lab-scale syntheses, a two-stage approach is recommended. First, perform flash column chromatography on silica gel to remove the bulk of impurities and byproducts. Then, if the product is a solid, perform a final recrystallization on the pooled, clean fractions from the column to achieve high analytical purity.[3] This combination leverages the separating power of chromatography and the purification efficiency of crystallization.

Q2: How do I determine the purity of my final product?

A combination of analytical techniques is necessary to confirm purity and structure.[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities, often visible as small, unassignable peaks. The spectra of similar picolinate derivatives can serve as a reference.[8]

  • Chromatography: HPLC or GC-MS are powerful quantitative methods.[9][10] Developing an HPLC method can provide a precise purity value (e.g., >99.5%). Reverse-phase HPLC with a C8 or C18 column and a mobile phase of acetonitrile/water or methanol/water is a common starting point for picolinate derivatives.[2][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: For a crystalline solid, a sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.[3]

Analytical Technique Purpose Typical Conditions/Parameters
¹H & ¹³C NMR Structural Confirmation & PuritySolvent: CDCl₃ or DMSO-d₆; Reference: TMS
RP-HPLC Quantitative Purity AnalysisColumn: C18, 3-5 µm; Mobile Phase: Acetonitrile/Water gradient; Detector: UV at 265 nm
GC-MS Purity & Volatile Impurity IDColumn: Capillary (e.g., DB-5); Injection: Split/splitless; Detection: MS for identification[7]
Melting Point Purity of Crystalline SolidsCalibrated melting point apparatus; slow heating rate (1-2 °C/min) near the melting point

Q3: What are the recommended storage conditions for pure Ethyl 6-(prop-1-en-2-yl)picolinate?

While specific stability data for this exact molecule is not widely published, general best practices for similar picolinate esters should be followed. Store the pure compound in a tightly sealed container, protected from light. For long-term storage, keeping it in a refrigerator (2-8 °C) or freezer, potentially under an inert atmosphere (nitrogen or argon), is advisable to prevent potential degradation.[11]

Q4: My product appears as an oil, not a solid. Can I still use recrystallization?

No, recrystallization is only for purifying solids.[4] If your product is an oil, purification should be done using column chromatography. If you expect a solid but obtain an oil, it is likely due to the presence of significant impurities that are depressing the melting point. In this case, chromatography is the best first step to remove those impurities, after which the purified product may solidify.

Process and Logic Diagrams

The following diagrams illustrate the decision-making process and workflows described in this guide.

PurificationWorkflow crude Crude Ethyl 6-(prop-1-en-2-yl)picolinate is_solid Is the crude product a solid? crude->is_solid chromatography Perform Flash Column Chromatography is_solid->chromatography No recrystallize Perform Recrystallization is_solid->recrystallize Yes analyze_fractions Analyze Fractions by TLC chromatography->analyze_fractions pool_pure Pool Pure Fractions & Evaporate analyze_fractions->pool_pure recrystallize_option Recrystallization for higher purity? pool_pure->recrystallize_option final_product Pure Product (Oil or Solid) recrystallize_option->final_product No recrystallize_option->recrystallize Yes final_solid High-Purity Crystalline Product recrystallize->final_solid

Caption: General purification workflow for Ethyl 6-(prop-1-en-2-yl)picolinate.

ChromatographyTroubleshooting start Problem: Poor Separation in Column Chromatography check_tlc Were TLC trials performed to find optimal solvent? start->check_tlc check_rf Is product Rf ~0.3 and ΔRf with impurities > 0.1? check_tlc->check_rf Yes do_tlc Solution: Perform TLC screening to find optimal solvent system. check_tlc->do_tlc No yes_path Yes check_loading Was column overloaded? (Sample > 1:30 silica ratio) check_rf->check_loading Yes check_rf->do_tlc No check_packing Was column packed properly? (No cracks/channels) check_loading->check_packing No reduce_load Solution: Reduce sample load or use a larger column. check_loading->reduce_load Yes repack Solution: Repack column carefully using slurry method. check_packing->repack No final_ok Re-run column with optimized conditions repack->final_ok reduce_load->final_ok no_path No do_tlc->final_ok

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Vinyl Picolinate Synthesis

Welcome to the comprehensive technical support guide for the synthesis of vinyl picolinate. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of vinyl picolinate. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile monomer. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the optimization of reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthesis. Our approach is grounded in the principles of causality, ensuring you understand not just the "how," but the "why" behind each experimental step.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of vinyl picolinate, providing concise and authoritative answers to guide your experimental design.

Q1: What are the primary synthetic routes for producing vinyl picolinate?

A1: The most prevalent and industrially relevant methods for synthesizing vinyl picolinate involve the vinylation of picolinic acid. The two main approaches are:

  • Palladium-Catalyzed Transvinylation: This is a widely used method that involves the reaction of picolinic acid with a vinyl source, typically vinyl acetate, in the presence of a palladium catalyst. This method offers good yields under relatively mild conditions.[1][2][3]

  • Direct Vinylation with Acetylene: While historically significant for the industrial production of some vinyl esters, this method involves the direct reaction of the carboxylic acid with acetylene.[1] However, due to the hazardous nature of acetylene and the often harsh reaction conditions required, palladium-catalyzed transvinylation is generally preferred in a laboratory setting for its operational simplicity and safety.[1]

Q2: What are the critical parameters to control for a successful vinyl picolinate synthesis?

A2: Several factors critically influence the yield and purity of vinyl picolinate. These include:

  • Catalyst Choice and Loading: The selection of the palladium catalyst and its concentration are paramount. Palladium(II) acetate is a common choice.[2]

  • Reaction Temperature: The temperature must be carefully controlled to ensure a reasonable reaction rate without promoting side reactions, such as polymerization of the vinyl picolinate product.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and the catalyst, thereby affecting the reaction kinetics.

  • Removal of Acetic Acid: In transvinylation reactions with vinyl acetate, the liberated acetic acid can establish an equilibrium that limits the conversion to the desired product. Continuous removal of acetic acid can drive the reaction towards the product side.[2]

Q3: What are the major side reactions to anticipate during the synthesis?

A3: The primary side reaction of concern is the polymerization of the vinyl picolinate monomer, especially at elevated temperatures.[4] The vinyl group is susceptible to radical polymerization, which can lead to the formation of oligomers or polymers, significantly reducing the yield of the desired monomer and complicating purification. Another potential side reaction is the formation of ethylidene diesters from the reaction of acetic acid with vinyl acetate, which can lead to the loss of the vinylating agent.

Troubleshooting Guide: From Low Yield to Product Purity

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of vinyl picolinate.

Issue 1: Low or No Conversion of Picolinic Acid

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted picolinic acid.

  • The reaction mixture does not change in appearance as expected (e.g., color change, precipitation).

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inactive Catalyst The palladium catalyst may have decomposed or was inactive from the start. Palladium catalysts can be sensitive to air and moisture.Use a fresh batch of a high-purity palladium catalyst. Consider using a pre-catalyst that is activated in situ. Ensure all glassware is dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Temperature The reaction may be too slow at the current temperature.Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress by TLC or GC-MS. Be cautious of exceeding temperatures that could lead to product decomposition or polymerization.
Equilibrium Limitation The accumulation of acetic acid in a transvinylation reaction can inhibit the forward reaction.[2]If feasible with your setup, consider methods to remove acetic acid as it forms, such as reactive distillation or the use of a mild, non-nucleophilic base to sequester it.
Poor Solubility The reactants or catalyst may not be sufficiently soluble in the chosen solvent.Select a solvent that is known to be effective for similar transvinylation reactions and in which both picolinic acid and the catalyst have good solubility at the reaction temperature.
Issue 2: Significant Polymerization of the Product

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • The desired product is obtained in low yield, with a significant amount of a high-molecular-weight, insoluble material.

  • Difficulty in isolating the product during workup and purification.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Excessive Temperature High temperatures can initiate thermal polymerization of the vinyl monomer.[4]Optimize the reaction temperature to the lowest effective level that provides a reasonable reaction rate.
Extended Reaction Time Prolonged heating increases the likelihood of polymerization.Monitor the reaction closely and stop it as soon as the starting material is consumed to your satisfaction.
Presence of Radical Initiators Impurities in the reactants or solvent, or exposure to air (oxygen), can act as radical initiators.Use purified reactants and solvents. Degas the solvent and reaction mixture prior to heating and maintain an inert atmosphere.
Absence of an Inhibitor No measure has been taken to actively prevent polymerization.Add a small amount of a polymerization inhibitor, such as hydroquinone or 4-tert-butylcatechol, to the reaction mixture.[5] The amount should be optimized to prevent polymerization without significantly affecting the desired reaction.
Issue 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of the product with starting materials or byproducts during column chromatography.

  • The product is an oil that is difficult to crystallize.

  • The distilled product is still impure, as indicated by NMR or GC-MS.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Similar Polarity of Components Picolinic acid, vinyl picolinate, and some byproducts may have similar polarities, making chromatographic separation challenging.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). A gradient elution may be necessary.
Residual Catalyst Traces of the palladium catalyst can contaminate the product.After the reaction, consider a filtration step through a pad of Celite® or a similar filter aid to remove heterogeneous catalyst particles. For homogeneous catalysts, an aqueous wash with a suitable chelating agent may help remove metal residues.
Thermal Decomposition during Distillation The product may be thermally labile and decompose or polymerize at its boiling point at atmospheric pressure.Purify the vinyl picolinate by vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.[4] Adding a polymerization inhibitor to the distillation flask is also highly recommended.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical capabilities.

Protocol 1: Palladium-Catalyzed Synthesis of Vinyl Picolinate

This protocol is based on general procedures for palladium-catalyzed transvinylation of carboxylic acids.

Materials:

  • Picolinic acid

  • Vinyl acetate (freshly distilled)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add picolinic acid (1.0 eq), palladium(II) acetate (0.01-0.05 eq), and a small amount of hydroquinone (e.g., 0.1 mol%).

  • Add anhydrous, degassed solvent to the flask.

  • Add an excess of freshly distilled vinyl acetate (3-5 eq).

  • Purge the flask with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to a gentle reflux (the optimal temperature should be determined experimentally, typically in the range of 80-110 °C) under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Remove the solvent and excess vinyl acetate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Interpretation: Characterization of Vinyl Picolinate

Accurate characterization is crucial for confirming the synthesis of the desired product and assessing its purity.

¹H NMR Spectroscopy:

The proton NMR spectrum of vinyl picolinate is expected to show characteristic signals for both the picolinyl and vinyl moieties.

  • Picolinyl Protons: Aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm), with splitting patterns characteristic of a substituted pyridine.

  • Vinyl Protons: The three vinyl protons will exhibit a characteristic AMX or ABX splitting pattern.

    • The proton on the carbon attached to the oxygen (the 'X' proton) will be a doublet of doublets, typically in the range of δ 7.2-7.8 ppm.

    • The two terminal vinyl protons (the 'A' and 'M' or 'A' and 'B' protons) will appear as doublets of doublets, typically in the range of δ 4.5-5.5 ppm, with distinct cis and trans coupling constants to the 'X' proton.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide further confirmation of the structure.

  • Carbonyl Carbon: The ester carbonyl carbon should appear in the range of δ 160-170 ppm.

  • Pyridine Carbons: Aromatic carbons of the pyridine ring will be observed in the range of δ 120-150 ppm.

  • Vinyl Carbons: The two vinyl carbons will have distinct chemical shifts, with the carbon attached to the oxygen appearing further downfield (around δ 140-145 ppm) and the terminal vinyl carbon appearing more upfield (around δ 95-105 ppm).

Visualizing the Process: Diagrams and Workflows

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Picolinic_Acid Picolinic Acid Catalytic_Cycle Catalytic Cycle Picolinic_Acid->Catalytic_Cycle Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Catalytic_Cycle Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Catalytic_Cycle Vinyl_Picolinate Vinyl Picolinate Catalytic_Cycle->Vinyl_Picolinate Acetic_Acid Acetic Acid Catalytic_Cycle->Acetic_Acid

Caption: General overview of the palladium-catalyzed transvinylation.

Troubleshooting_Workflow Start Low Yield of Vinyl Picolinate Check_Conversion Check Picolinic Acid Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Optimize_Catalyst Optimize Catalyst/Temp. Low_Conversion->Optimize_Catalyst Check_Polymer Evidence of Polymerization? High_Conversion->Check_Polymer Polymer_Yes Yes Check_Polymer->Polymer_Yes Yes Polymer_No No Check_Polymer->Polymer_No No Add_Inhibitor Add Inhibitor/ Lower Temperature Polymer_Yes->Add_Inhibitor Optimize_Purification Optimize Purification Polymer_No->Optimize_Purification Successful_Synthesis Successful Synthesis Optimize_Catalyst->Successful_Synthesis Optimize_Purification->Successful_Synthesis Add_Inhibitor->Successful_Synthesis

Caption: A decision tree for troubleshooting low yield issues.

References

  • CN101318929B - Synthesis process for chromium picolinate - Google P
  • Vinylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])

  • Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes - Chemical Review and Letters. (URL: [Link])

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (URL: [Link])

  • ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY Yury E. Shapiro NMR Laboratory Yaroslavl Polytechnic Institute U - ISMAR. (URL: [Link])

  • Elucidation of the Reaction Mechanism for the Palladium‐Catalyzed Synthesis of Vinyl Acetate - Stacchiola - 2005 - Angewandte Chemie International Edition - Wiley Online Library. (URL: [Link])

  • CA1224811A - Polymerization inhibition process for vinyl aromatic compounds - Google P
  • WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google P
  • The structure and yields of aromatic vinyl esters produced by palladium... - ResearchGate. (URL: [Link])

Sources

Troubleshooting

Preventing polymerization of Ethyl 6-(prop-1-en-2-yl)picolinate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Ethyl 6-(prop-1-en-2-yl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 6-(prop-1-en-2-yl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and use of this reactive monomer. Unintended polymerization is a frequent issue with vinyl-substituted aromatic compounds, leading to loss of material, inconsistent experimental results, and potential safety hazards. This document provides in-depth troubleshooting guides and answers to frequently asked questions to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)
Q1: My vial of Ethyl 6-(prop-1-en-2-yl)picolinate turned viscous or solid upon storage. What happened?

A1: This phenomenon is almost certainly due to spontaneous polymerization. The prop-1-en-2-yl (isopropenyl) group on the picolinate ring is structurally similar to other reactive monomers like styrene and methyl methacrylate. This group is susceptible to free-radical polymerization, a chain reaction where individual monomer molecules link together to form long polymer chains.[1][2] This process can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities.[3] Over time, even at ambient temperatures, this process can occur, leading to an increase in viscosity and eventual solidification of the material.

Q2: What is a polymerization inhibitor and how does it prevent this issue?

A2: A polymerization inhibitor is a chemical compound added in small quantities (typically parts-per-million, ppm) to reactive monomers to prevent spontaneous polymerization.[4] Inhibitors work by intercepting and deactivating the free radicals that initiate and propagate the polymerization chain reaction.[1][5] They are "radical scavengers." For the inhibitor to be effective, it must be present in a sufficient concentration to quench any radicals as they form. These inhibitors are consumed over time, which is why monitoring their concentration during long-term storage is critical.[4][6]

Q3: What are the ideal storage conditions for Ethyl 6-(prop-1-en-2-yl)picolinate?

A3: Proper storage is the most critical factor in preventing polymerization. The ideal conditions are designed to minimize the rate of both inhibitor consumption and spontaneous radical formation. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific recommendations.[6] General best practices are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of thermal self-initiation of polymerization and slows inhibitor depletion.
Light Store in an amber or opaque vialPrevents UV light from initiating free-radical formation.[3]
Atmosphere Headspace should contain air (oxygen)Many common phenolic inhibitors (e.g., Hydroquinone, MEHQ, TBC) require dissolved oxygen to function effectively as radical scavengers.[4][6] Storing under a fully inert atmosphere (e.g., pure nitrogen or argon) can render them inactive.
Container Original supplier containerEnsures the container material is compatible and clean. Never return unused material to the original container to avoid introducing contaminants.[3]
Q4: How can I tell if my monomer has started to polymerize?

A4: The most obvious sign is a noticeable increase in viscosity. A pure, unpolymerized monomer should be a free-flowing liquid. If it becomes syrupy, thick, or contains gel-like particles, polymerization has begun. In advanced stages, the entire sample will become a solid plug. It is crucial to inspect the material visually before each use.

Q5: Can I still use the monomer if it has only slightly thickened?

A5: It is strongly discouraged. Partial polymerization means the concentration of the active monomer is lower than stated, which will introduce significant error into your experiments (e.g., incorrect stoichiometry). Furthermore, the presence of soluble polymer chains (oligomers) can alter the physical properties and reactivity of the solution, leading to unreliable and irreproducible results. For best practices, use only material that is a clear, mobile liquid.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section provides a systematic approach to resolving specific polymerization issues encountered during storage and experimental work.

Issue 1: Monomer Polymerized During Long-Term Storage

Question: I stored my Ethyl 6-(prop-1-en-2-yl)picolinate in the refrigerator as recommended, but it still solidified after several months. What went wrong and how can I prevent it?

Causality Analysis: Polymerization during storage, even under refrigeration, points to the gradual depletion of the chemical inhibitor. Inhibitors are sacrificial agents and are consumed over time.[4] The rate of depletion can be accelerated by seemingly minor deviations from ideal storage conditions.

Troubleshooting Workflow:

start Monomer shows signs of polymerization (viscosity, solids) q1 Was the monomer stored in the dark at 2-8 °C? start->q1 a1_no Incorrect Storage. Store future batches properly. Discard polymerized material. q1->a1_no No q2 Was the container sealed with an air headspace? q1->q2 Yes end_node Root Cause Identified a1_no->end_node a2_no Inhibitor Inactivation. Phenolic inhibitors need O2. Ensure air headspace in future. Discard material. q2->a2_no No (e.g., inert gas blanket) q3 How old is the monomer? q2->q3 Yes a2_no->end_node a3_old Inhibitor Depletion. Inhibitor was consumed over time. Implement monitoring protocol. q3->a3_old > 6-12 months a3_old->end_node

Caption: Troubleshooting logic for polymerization during storage.

Preventative Protocol for Long-Term Storage:

  • Inspect Regularly: Visually inspect the monomer monthly for any changes in viscosity or clarity.

  • Monitor Inhibitor Concentration: For high-value experiments or long-term storage (>6 months), it is advisable to monitor the inhibitor concentration. While a specific HPLC method for Ethyl 6-(prop-1-en-2-yl)picolinate may not be published, methods for common inhibitors like Hydroquinone (HQ) or 4-tert-butylcatechol (TBC) in similar matrices (like styrene) can be adapted. Contact your supplier for their recommended analytical procedure.[6]

  • Replenish Inhibitor (Advanced Users Only): If you have the analytical capability to confirm that the inhibitor level is low, you can replenish it by adding a small amount of a concentrated stock solution of the same inhibitor originally used by the manufacturer. Do not do this without analytical validation, as over-inhibition can also cause issues in subsequent reactions.

Issue 2: Polymerization During Heating or Distillation

Question: I need to distill the monomer to remove the storage inhibitor for my reaction, but it polymerizes in the distillation flask. How can I purify it safely?

Causality Analysis: Heating a reactive monomer dramatically accelerates the rate of thermal polymerization.[7] Removing the storage inhibitor before heating creates a highly unstable system prone to runaway polymerization, which can be a serious safety hazard.[1][7]

Solution: Use a Process Inhibitor and Controlled Conditions

The key is to perform the distillation under conditions that minimize thermal stress and in the presence of an inhibitor that functions at higher temperatures (a "process inhibitor").

Recommended Inhibitors for Processing:

Inhibitor TypeExamplesTypical Conc. (ppm)Mechanism of ActionKey Advantage
Nitroxide Free Radicals TEMPO, 4-Hydroxy-TEMPO50 - 200True inhibitors; they directly and reversibly trap carbon-centered radicals.[2][8]Highly effective at elevated temperatures and do not require oxygen.
Dinitrophenols 2,6-Dinitro-p-cresol (DNPC)200 - 1000Retarders; they slow the rate of polymer growth.[1][8]Effective in distillation processes for vinyl aromatic compounds.[9]
Phenylenediamines N,N'-Dialkyl-p-phenylenediamine100 - 500Chain-terminating agents.Often used in combination with other inhibitors for synergistic effects.[1][9]

Protocol for Safe Distillation of Ethyl 6-(prop-1-en-2-yl)picolinate:

  • Apparatus Setup: Use a clean, dry distillation apparatus. Ensure all joints are well-sealed to maintain a vacuum. Use a vacuum-jacketed Vigreux column for efficient fractionation.

  • Add Process Inhibitor: Before heating, add a suitable process inhibitor, such as 4-Hydroxy-TEMPO (approx. 100 ppm), to the crude monomer in the distillation flask.

  • Apply Vacuum: Reduce the pressure in the system using a vacuum pump. Distilling at a lower pressure significantly reduces the boiling point, thereby minimizing thermal stress on the monomer.

  • Gentle Heating: Use an oil bath with a magnetic stirrer for uniform and controlled heating. Heat the flask slowly.

  • Monitor Temperature: Monitor both the pot temperature and the head temperature. The head temperature should remain stable at the boiling point of the monomer at the given pressure.

  • Collect and Stabilize: Collect the distilled monomer in a receiving flask that is cooled in an ice bath. It is critical to add a storage inhibitor (e.g., Hydroquinone or TBC, ~100-200 ppm) to the receiving flask before starting the distillation. This ensures the purified, inhibitor-free distillate is immediately stabilized.

  • Storage of Purified Monomer: Store the freshly distilled and re-inhibited monomer under the ideal conditions outlined in the FAQ section (refrigerated, dark, with air headspace). It is best to use freshly distilled monomer within a short period (1-2 weeks) as the inhibitor-free distillation process can generate some initiating species.

Process Flow Diagram for Safe Purification:

cluster_pre Preparation cluster_distill Distillation cluster_post Collection & Stabilization a Crude Monomer (with storage inhibitor) b Add Process Inhibitor (e.g., 4-OH-TEMPO) a->b c Heat Gently Under Vacuum b->c d Receiving Flask (Pre-charged with storage inhibitor) c->d e Collect Pure Monomer d->e f Store Properly (2-8°C, Dark, Air) e->f

Caption: Workflow for the safe distillation and re-stabilization of the monomer.

References
  • Gul, R. (2023). Inhibition of Free Radical Polymerization: A Review. International Journal of Molecular Sciences. [Link]

  • De-la-Torre, A. et al. (2022). Inhibition of Free Radical Polymerization: A Review. ResearchGate. [Link]

  • Health and Safety Executive (HSE). Fire and Explosion Risk - Reactive Monomers. HSE.gov.uk. [Link]

  • Tsuneyuki, S. et al. (1973). Inhibition of the polymerization of vinyl monomers.
  • Center for Chemical Process Safety (CCPS). (n.d.). Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. [Link]

  • Glaser, K. B. et al. (1999). Method for inhibiting polymer formation in styrene processing.
  • University of Pennsylvania, Environmental Health and Radiation Safety (EHRS). (2024). SOP: Reactive Chemicals. upenn.edu. [Link]

  • University of Ottawa. (2024). Handling and Storage of Chemicals. uottawa.ca. [Link]

  • ioMosaic. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. iomosaic.com. [Link]

  • Song, G. et al. (1988). Stabilized Vinyl Fragrance Composition.
  • Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. plasticseurope.org. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Picolinates

Introduction: The "2-Pyridyl Problem" Cross-coupling reactions involving picolinates—whether utilizing 2-pyridyl organometallics (like boronates) or picolinic acid derivatives via decarboxylation—are notoriously challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "2-Pyridyl Problem"

Cross-coupling reactions involving picolinates—whether utilizing 2-pyridyl organometallics (like boronates) or picolinic acid derivatives via decarboxylation—are notoriously challenging. The root cause is the proximity of the strongly coordinating pyridine nitrogen to the reactive carbon center. In Suzuki-Miyaura couplings, this leads to rapid protodeboronation. In decarboxylative couplings, the nitrogen lone pair aggressively coordinates to palladium, leading to catalyst poisoning and stalled catalytic cycles[1].

This technical guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to overcome these low-yield scenarios.

Diagnostic Workflow

Workflow Start Low Yield in Picolinate Coupling Q1 Is the 2-pyridyl nucleophile decomposing to pyridine? Start->Q1 Q2 Is the reaction stalling with unreacted electrophile? Q1->Q2 No Sol1 Use MIDA Boronates & Micellar Catalysis Q1->Sol1 Yes (Protodeboronation) Q3 Are functional groups degrading at high heat? Q2->Q3 No Sol2 Use Pd/Cu Dual Catalysis or Bulky Ligands Q2->Sol2 Yes (Catalyst Poisoning) Sol3 Switch to Fe/Ni Metallaphotoredox Q3->Sol3 Yes (Thermal Degradation)

Fig 1. Diagnostic workflow for troubleshooting picolinate cross-coupling reactions.

FAQ 1: Addressing Protodeboronation in Suzuki-Miyaura Couplings

Q: My Suzuki-Miyaura coupling with 2-pyridyl boronic acid yields mostly pyridine instead of the cross-coupled product. How can I prevent this?

A: You are observing protodeboronation, a process where the C–B bond is cleaved by water or protic solvents. For 2-pyridyl systems, this degradation is exceptionally fast due to a zwitterionic fragmentation mechanism facilitated by the adjacent basic nitrogen. As shown in Table 1 , 2-pyridyl boronic acid has a half-life of mere seconds under standard coupling conditions.

To solve this, switch your nucleophile to a 2-pyridyl MIDA (N-methyliminodiacetic acid) boronate [2]. MIDA boronates are rehybridized to sp³ at boron, shutting down the vacant p-orbital required for protodeboronation. By using mild, slow-release conditions (or micellar catalysis in water), the active boronic acid is kept at a low steady-state concentration, allowing transmetalation to outcompete degradation[3].

Table 1: Kinetic Stability of Pyridyl Boron Species in Aqueous Media
Boron SpeciesHalf-Life ( t1/2​ )ConditionsPrimary Degradation Pathway
2-Pyridyl Boronic Acid 25–50 secondspH 7, 70 °CZwitterionic fragmentation
3-Pyridyl Boronic Acid > 1 weekpH 12, 70 °CSlow hydrolysis
4-Pyridyl Boronic Acid > 1 weekpH 12, 70 °CSlow hydrolysis
2-Pyridyl MIDA Boronate IndefiniteBenchtop, AirStable until basic hydrolysis[2]
Protocol 1: Micellar Catalysis for 2-Pyridyl MIDA Boronates

Causality: Conducting the reaction in water using the surfactant TPGS-750-M creates hydrophobic nanoreactors. The MIDA boronate slowly hydrolyzes at the micelle-water interface, and the highly reactive 2-pyridyl boronic acid is immediately consumed by the palladium catalyst inside the micelle before it can undergo protodeboronation[3].

Step-by-Step Methodology:

  • Preparation: In a vial, combine 2-pyridyl MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add Pd(dtbpf)Cl2 (2–5 mol%).

  • Solvent: Add a 2 wt % aqueous solution of TPGS-750-M surfactant (0.5 M relative to the halide).

  • Reaction: Stir vigorously at 40 °C for 12–24 hours.

  • Self-Validation Checkpoint: At t = 2 hours, extract a 10 µL aliquot, dilute in MeCN containing 1,3,5-trimethoxybenzene (internal standard), and analyze via LC-MS.

    • Pass: High ratio of product to free pyridine.

    • Fail: If free pyridine (m/z 80) exceeds 10% yield relative to the standard, the slow-release mechanism is failing. Reduce the base concentration or lower the temperature to 30 °C to slow the MIDA hydrolysis rate.

FAQ 2: Overcoming Catalyst Poisoning in Decarboxylative Cross-Couplings

Q: I am trying to couple picolinic acid via Pd-catalyzed decarboxylative cross-coupling, but the reaction stalls at <20% conversion. What is going wrong?

A: Picolinic acid is a strong bidentate ligand. When used with a lone Palladium catalyst, the pyridine nitrogen and the carboxylate tightly chelate the Pd(II) intermediate, forming a thermodynamic sink that poisons the catalyst[1].

To overcome this, you must use a Pd/Cu dual-catalyst system . Copper(I) oxide acts as a sacrificial chelator and decarboxylation mediator. It forms a Cu-picolinate complex, extrudes CO2 to form a 2-pyridyl-Cu(I) nucleophile, and then transmetalates the 2-pyridyl group to the Pd(II)-aryl species[1].

Mechanism Pic Picolinic Acid CuPic Cu-Picolinate Complex Pic->CuPic + Base CuCat Cu(I) Catalyst CuCat->CuPic PyrCu 2-Pyridyl-Cu(I) (Nucleophile) CuPic->PyrCu - CO2 Trans Transmetalation PyrCu->Trans ArX Aryl Halide PdAr Ar-Pd(II)-X (Electrophile) ArX->PdAr Oxidative Addition PdCat Pd(0) Catalyst PdCat->PdAr PdAr->Trans Trans->CuCat Cu(I) Return Trans->PdCat Pd(0) Return Prod 2-Arylpyridine (Product) Trans->Prod Reductive Elimination

Fig 2. Synergistic Pd/Cu dual catalytic cycle for decarboxylative cross-coupling.

Protocol 2: Pd/Cu Dual Catalyzed Decarboxylative Coupling

Causality: The use of a monodentate ligand (like pyridine) on Palladium prevents the formation of an overly stable, unreactive Pd complex, ensuring the transmetalation step from Copper to Palladium remains exergonic[1].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube under inert atmosphere, add picolinic acid (1.5 equiv), aryl halide (1.0 equiv), Cu2O (0.5 equiv), and K2CO3 (2.0 equiv).

  • Catalyst/Ligand: Add Pd(II) iodide (5 mol%) and pyridine ligand (10 mol%).

  • Solvent: Add anhydrous NMP/quinoline (3:1 ratio, 0.2 M).

  • Reaction: Heat to 120 °C for 16 hours.

  • Self-Validation Checkpoint: Monitor the reaction headspace for CO2 evolution (using a bubbler) and analyze the crude mixture via GC-MS.

    • Pass: Steady CO2 evolution and formation of 2-arylpyridine.

    • Fail: If you observe significant amounts of 2,2'-bipyridine (homocoupling), the Pd oxidative addition is too slow. Switch to a more electron-rich aryl halide or utilize a more active Pd precatalyst.

FAQ 3: Preventing Thermal Degradation with Metallaphotoredox

Q: The high temperatures (120 °C) required for standard decarboxylative coupling are degrading my functionalized picolinate substrates. Are there milder alternatives?

A: Yes. If thermal activation is destroying your substrate, you can switch to metallaphotoredox catalysis . A recently developed base-metal pairing of Iron (Fe) and Nickel (Ni) enables decarboxylative cross-coupling at room temperature[4]. The Fe catalyst absorbs light to induce a ligand-to-metal charge transfer (LMCT), driving homolysis and decarboxylation to generate a carbon-centered radical. The Ni catalyst captures this radical and performs the cross-coupling with the aryl halide[4].

Table 2: Impact of Catalytic Systems on Decarboxylative Cross-Coupling Yields
Catalytic SystemLigandTemp (°C)Average Yield (%)Primary Limitation
Pd(II) alone None120< 20%Severe catalyst poisoning by N-coordination[1]
Pd(II) / Cu(I) Bidentate (e.g., Phen)12030–40%Steric hindrance during transmetalation[1]
Pd(II) / Cu(I) Monodentate (e.g., Pyridine)12075–85%High thermal energy required[1]
Fe(III) / Ni(II) Pyridine carboxamidine25 (hv)70–90%Requires specialized photoreactor setup[4]
Protocol 3: Fe/Ni Metallaphotoredox Decarboxylative Coupling

Causality: Using FeCl3 as a photoactive co-catalyst bypasses the need for thermal energy to break the strong C–C bond of the carboxylate. The Ni(II) complex selectively activates the aryl iodide, preventing competitive hydrodehalogenation[4].

Step-by-Step Methodology:

  • Preparation: In a clear glass vial, combine picolinic acid derivative (1.5 equiv), aryl iodide (1.0 equiv), FeCl3 (10 mol%), NiCl2·glyme (5 mol%), and pyridine carboxamidine ligand (5 mol%).

  • Base & Solvent: Add LiOtBu (2.0 equiv) and anhydrous DMA (0.1 M).

  • Degassing: Sparge the mixture with Argon for 10 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with 390 nm LEDs. Stir at room temperature (25 °C) for 24 hours.

  • Self-Validation Checkpoint: Set up a parallel control reaction wrapped completely in aluminum foil (dark control).

    • Pass: The irradiated vial shows >70% conversion, while the dark control shows <5% conversion.

    • Fail: If the dark control yields significant product, background thermal pathways are active, indicating the system is not strictly photochemically controlled and may be prone to unpredictable thermal side-reactions.

References

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health (PMC). URL:[Link]

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. URL:[Link]

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis. URL:[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. URL:[Link]

  • A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition (PMC). URL:[Link]

Sources

Troubleshooting

Removal of catalyst impurities from picolinate compounds

Technical Support Center: Catalyst Impurity Clearance for Picolinate & Pyridine APIs Overview Welcome to the Process Chemistry Technical Support Center. Removing heavy metal catalysts (such as Palladium, Ruthenium, and C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Impurity Clearance for Picolinate & Pyridine APIs

Overview Welcome to the Process Chemistry Technical Support Center. Removing heavy metal catalysts (such as Palladium, Ruthenium, and Copper) from active pharmaceutical ingredients (APIs) is a strict regulatory requirement. However, picolinates (pyridine-2-carboxylates) present a unique metallurgical challenge. The adjacent nitrogen and carboxylate groups act as a powerful bidentate N,O-chelator, forming thermodynamically stable, square-planar Pd(II) complexes that resist standard purification techniques. This guide provides field-proven, self-validating protocols to break these complexes and achieve <10 ppm elemental purity.

Diagnostic Decision Tree

Before applying a scavenger, you must diagnose the speciation of the metal in your post-reaction matrix to prevent capacity blocking.

G Start Crude Picolinate API (High Pd Impurity) Analyze Assess Pd Speciation (Pd(0) vs Pd(II)) Start->Analyze State0 Insoluble Pd(0) Analyze->State0 State2 Pd(II)-Picolinate Complex Analyze->State2 Filter Celite / Carbon Filtration State0->Filter Wash Aqueous NaHSO3 Wash (60°C, 2-3h) State2->Wash Liquid-Liquid Extraction Scavenger Thiol/TMT Solid Scavenger (e.g., Smopex-111) State2->Scavenger Heterogeneous Scavenging Filter->State2 Filtrate contains soluble Pd(II) Cryst Phase Separation & Crystallization Wash->Cryst Scavenger->Cryst End Purified Picolinate API (<10 ppm Pd) Cryst->End

Decision matrix for palladium removal from picolinate APIs.

Troubleshooting & FAQs

Q1: Why do standard amine or phosphine-based silica scavengers fail to reduce Pd below 100 ppm in my picolinate cross-coupling product? Causality & Solution: Picolinic acid derivatives act as strong bidentate N,O-ligands. The chelation effect creates a highly stable ring structure with Pd(II), lowering the free energy of the complex[1]. Standard amine-based scavengers lack the thermodynamic binding affinity to outcompete this chelation. Action: You must use scavengers with a significantly higher formation constant for Pd(II), such as trimercaptotriazine (TMT) or highly functionalized thiol-based fibers (e.g., Smopex-111)[2]. Alternatively, use a chemical disruption step with sodium bisulfite (NaHSO₃) to kinetically break the complex[3].

Q2: I have both Pd(0) "black" and soluble Pd(II) in my post-reaction mixture. How should I sequence the clearance? Causality & Solution: Pd(0) precipitates can physically coat the surface of solid scavengers, blocking the active pore sites meant for Pd(II) capture. This drastically reduces the scavenger's capacity and wastes expensive materials[4]. Action: Implement a self-validating two-step system. First, perform a polish filtration through Celite or activated carbon to remove insoluble Pd(0) particulates. Only then should you treat the filtrate with a thiol-based scavenger or an aqueous wash to capture the soluble Pd(II)[5].

Q3: My picolinate API is sensitive to high temperatures. Can I still use the NaHSO₃ wash method? Causality & Solution: The bisulfite wash relies on thermal energy (typically 60–90 °C) to overcome the activation energy required for the ligand exchange between the picolinate-Pd complex and the bisulfite ions[3]. Action: If the API is thermally labile, avoid the bisulfite wash. Shift to a room-temperature, solid-supported scavenging approach using a large-pore silica-thiol (e.g., SiliaMetS Thiol) with extended residence times (12–24 hours) to compensate for the lower kinetic energy[5].

Validated Experimental Protocols

Protocol A: Chemical Disruption via Aqueous Bisulfite Wash

Best for: Scalable liquid-liquid extraction of thermally stable picolinates.

  • Dissolution: Dissolve the crude picolinate compound in a water-immiscible solvent (e.g., toluene, xylene, or 2-methyltetrahydrofuran) to achieve a 10–15% w/v solution[3].

  • Reagent Preparation: Prepare a 20% w/w aqueous solution of sodium bisulfite (NaHSO₃).

  • Biphasic Mixing: Add the aqueous NaHSO₃ solution to the organic phase at a 1:1 volume ratio.

  • Thermal Ligand Exchange: Heat the biphasic mixture to 60–65 °C under vigorous stirring (minimum 300 rpm) for 2 to 3 hours. Scientific Context: Heating is critical to kinetically drive the displacement of the strongly chelated picolinate ligand by the bisulfite, forming water-soluble Pd-bisulfite complexes[3].

  • Phase Separation: Stop stirring and allow the phases to separate while maintaining the temperature at 65 °C. Self-Validation: Maintaining temperature prevents premature crystallization of the API, which would trap Pd impurities in the crystal lattice.

  • Polish Filtration: Filter the organic phase through a 1 μm PTFE filter at 65 °C to remove any precipitated inorganic salts or reduced palladium.

  • Isolation: Concentrate the organic layer and crystallize the API. Verify Pd levels via ICP-MS.

Protocol B: Heterogeneous Scavenging using Thiol-Functionalized Fibers

Best for: Thermally labile APIs and late-stage functionalization.

  • Pre-treatment: Filter the crude reaction mixture through a pad of Celite to remove macroscopic Pd(0) black.

  • Scavenger Loading: Add 10–20 wt% (relative to the API mass) of a thiol-functionalized polyolefin fiber (e.g., Smopex-111) to the organic filtrate[2].

  • Incubation: Stir the suspension at 50 °C for 3 to 4 hours. Scientific Context: Fibrous scavengers offer rapid mass transfer compared to porous silica. The thiol groups form irreversible covalent bonds with Pd(II), effectively stripping it from the picolinate[2].

  • Filtration: Filter off the metal-loaded scavenger using a sintered glass funnel. Wash the filter cake with 2 volumes of the reaction solvent to recover any entrained API.

  • Verification: Analyze the filtrate via ICP-MS. If Pd > 10 ppm, the scavenger capacity was exceeded. Repeat Steps 2–4 with an additional 5 wt% scavenger.

Quantitative Data: Scavenger Efficacy Comparison

The following table summarizes the expected performance of various palladium clearance strategies when applied to strongly chelating picolinate/pyridine derivatives.

Clearance MethodTarget Pd SpeciesInitial Pd (ppm)Final Pd (ppm)API Yield RecoveryScalability
Aqueous NaHSO₃ Wash (60°C) Pd(II)12,000~100>92%Excellent (Plant Scale)
Smopex-111 (Thiol Fiber) Pd(II)1,500<10>95%High
Silica-TMT (Trimercaptotriazine) Pd(II) / Pd(0)800<5>90%Moderate (Cost limited)
Standard Recrystallization Mixed2,000150 - 30070 - 85%High (Yield loss risk)
Amine-Functionalized Silica Pd(II)1,000400 - 600>95%Poor for Picolinates

References

  • WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates. Google Patents. 3

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. 4

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. 5

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect / Platinum Metals Review. 2

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry Books. 1

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 6-(prop-1-en-2-yl)picolinate

Welcome to the Advanced Diagnostics & Troubleshooting Center. The synthesis of Ethyl 6-(prop-1-en-2-yl)picolinate (CAS 1383473-08-2)[1] via Suzuki-Miyaura cross-coupling is notoriously susceptible to off-cycle pathways....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Troubleshooting Center. The synthesis of Ethyl 6-(prop-1-en-2-yl)picolinate (CAS 1383473-08-2)[1] via Suzuki-Miyaura cross-coupling is notoriously susceptible to off-cycle pathways. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of common byproducts and provide a self-validating protocol to ensure robust, reproducible yields.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the decision tree below to match your crude LC-MS/GC-MS data with the correct mechanistic failure point.

TroubleshootingTree Start LC-MS Analysis of Crude Reaction Mixture Q1 Is the target mass [M+H]+ 192 the major peak? Start->Q1 Success Proceed to Workup & Purification Q1->Success Yes Fail Identify Major Byproduct Mass/Peak Q1->Fail No BP1 [M+H]+ 164 (Ester Hydrolysis) Fail->BP1 BP2 [M+H]+ 152 (Dehalogenation) Fail->BP2 BP3 Unreacted SM [M+H]+ 230 + Propene Gas Fail->BP3 Sol1 Reduce Base Strength (Use K3PO4) Limit H2O equivalents BP1->Sol1 Saponification Sol2 Optimize Pd Ligand (Use dppf or XPhos) Degas solvents BP2->Sol2 Hydride Transfer Sol3 Increase Boronic Eq. Lower Reaction Temp BP3->Sol3 Protodeboronation

Diagnostic decision tree for identifying and resolving Suzuki coupling byproducts.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: My LC-MS shows a massive peak at m/z 164 [M+H]+ and very little of the desired ethyl ester (m/z 192). What is happening? A: You are observing the saponification of the ethyl ester to form 6-(prop-1-en-2-yl)picolinic acid. Suzuki-Miyaura couplings require a basic environment to activate the boronic acid via a boronate complex, which facilitates transmetalation[2]. However, the pyridine ring's electron-withdrawing nature makes the C2-ester highly electrophilic. When strong aqueous bases (e.g., NaOH, KOH) or prolonged heating with K2CO3 in water-rich solvent systems are used, hydroxide ions rapidly hydrolyze the ester. Causality & Solution: Switch to a milder, anhydrous base system such as anhydrous K3PO4 or Cs2CO3. Utilize a biphasic solvent system (e.g., Toluene/H2O at a 10:1 ratio) to limit the concentration of hydroxide ions in the organic phase where the substrate resides.

Q: I am seeing a significant amount of ethyl picolinate (m/z 152 [M+H]+) instead of the coupled product. How can I prevent this? A: The formation of ethyl picolinate is the result of hydrodehalogenation. During the catalytic cycle, the Pd(II) oxidative addition complex can undergo off-cycle β -hydride elimination if exposed to primary/secondary alcohols (often used as co-solvents) or alkoxides. This is followed by reductive elimination of the hydride and the pyridine ring, destroying your starting material[3]. Causality & Solution: Eliminate primary or secondary alcohols (like ethanol or isopropanol) from your solvent mixture. Use a non-nucleophilic solvent like 1,4-dioxane or toluene. Furthermore, employ a bulky, bidentate ligand like dppf. The bite angle of dppf forces the Pd(II) intermediate into a cis conformation, drastically accelerating the desired reductive elimination step so that it outcompetes the slower dehalogenation pathway.

Q: My starting material (ethyl 6-bromopicolinate) remains unreacted, but the isopropenylboronic acid pinacol ester is completely consumed. Why? A: Your isopropenylboronic acid pinacol ester[4] is undergoing protodeboronation. In this side reaction, the C-B bond is cleaved by protic solvents or water, releasing propene gas and boric acid/pinacol waste. Alkenylboronic esters are particularly susceptible to this degradation at elevated temperatures in basic aqueous conditions. Causality & Solution: Because protodeboronation is a competing parallel reaction to transmetalation, you must kinetically favor the cross-coupling. Lower the reaction temperature from 100°C to 80°C to reduce the thermal degradation rate. Additionally, compensate for the inevitable loss by using a slight excess (1.3 to 1.5 equivalents) of the boronic ester.

Quantitative Data: Byproduct Distribution

Table 1: Comparative Byproduct Distribution Under Various Suzuki Coupling Conditions

Solvent SystemBase (Eq.)Catalyst / LigandTemp (°C)Conversion (%)Target Yield (%)Hydrolysis (%)Dehalogenation (%)
Dioxane / H2O (4:1)K2CO3 (3.0)Pd(PPh3)4100>9945428
EtOH / H2O (4:1)Na2CO3 (3.0)Pd(PPh3)490>99302538
Toluene / H2O (10:1) K3PO4 (2.0) Pd(dppf)Cl2 80 98 88 <2 <2

Note: Data reflects typical GC-MS/LC-MS area percentages of the crude reaction mixture prior to purification.

Self-Validating Protocol: Optimized Synthesis of Ethyl 6-(prop-1-en-2-yl)picolinate

This protocol is designed as a closed-loop system; each step contains a validation check to ensure the chemical environment is correct before proceeding.

Materials:

  • Ethyl 6-bromopicolinate (CAS 21190-88-5)[3] (1.0 eq)

  • Isopropenylboronic acid pinacol ester (CAS 126726-62-3)[4] (1.3 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Anhydrous K3PO4 (2.0 eq)

  • Toluene/H2O (10:1 v/v)

Step 1: Reagent Assembly & Strict Degassing

  • Action: Charge a Schlenk flask with Ethyl 6-bromopicolinate, Isopropenylboronic acid pinacol ester, and K3PO4. Add Toluene and H2O. Sparge the mixture with Argon for 20 minutes.

  • Causality: Using K3PO4 instead of NaOH/KOH prevents saponification of the ethyl ester. The 10:1 Toluene/H2O ratio provides just enough aqueous phase to dissolve the phosphate base for transmetalation without creating a bulk aqueous environment that favors hydrolysis.

  • Validation Check: Visual inspection—the mixture must be visibly biphasic. Dissolved O2 must be displaced to prevent homocoupling of the boronic ester and oxidation of the Pd catalyst.

Step 2: Catalyst Addition & Reaction Initiation

  • Action: Add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon. Seal and heat the reaction to 80°C with vigorous stirring (800+ rpm).

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd intermediate, accelerating reductive elimination and outcompeting the β -hydride elimination pathway that leads to dehalogenated byproducts. Heating to 80°C (instead of 100°C) minimizes the thermal protodeboronation of the isopropenyl group.

  • Validation Check: The reaction mixture should transition from a pale suspension to a dark red/brown homogeneous-looking emulsion upon reaching temperature, indicating active Pd(0) formation.

Step 3: In-Process Control (IPC) Monitoring

  • Action: After 4 hours, withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS.

  • Causality: Real-time monitoring prevents over-reaction (which leads to late-stage hydrolysis) or premature quenching.

  • Validation Check: The reaction is self-validating if the LC-MS trace shows >95% consumption of the m/z 230/232 peak (Starting Material) and a dominant peak at m/z 192 (Product). Troubleshooting trigger: If m/z 230 persists but the boronic ester is entirely consumed, protodeboronation has occurred; spike with an additional 0.3 eq of boronic ester.

Step 4: Quench and Phase Separation

  • Action: Cool to room temperature. Add water and ethyl acetate (EtOAc). Separate the phases.

  • Causality: Cooling halts the catalytic cycle. Dilution with EtOAc ensures complete partitioning of the lipophilic product into the organic phase, leaving the boron waste and phosphate salts in the aqueous layer.

  • Validation Check: The aqueous layer should have a pH of ~9-10. If the pH is highly basic (>12), the risk of hydrolysis during workup increases, necessitating a faster separation.

Step 5: Purification

  • Action: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Validation Check: Pure fractions will show a single UV-active spot on TLC and confirm the correct mass (m/z 192). 1 H-NMR will self-validate the structure via the appearance of characteristic terminal alkene protons at ~5.5 and ~6.0 ppm.

References
  • Title: Ethyl 6-(prop-1-en-2-yl)picolinate | CAS#:1383473-08-2 Source: Chemsrc URL: 1

  • Title: Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: PMC - NIH URL: 2

  • Title: Ethyl 6-bromopicolinate | C8H8BrNO2 | CID 2758810 Source: PubChem - NIH URL: 3

  • Title: Isopropenylboronic acid pinacol ester Source: Sigma-Aldrich URL: 4

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthetic routes to 6-substituted picolinates

Advanced Synthetic Architectures: A Comparative Guide to 6-Substituted Picolinates Picolinates (pyridine-2-carboxylates) are ubiquitous structural motifs found in advanced agrochemicals (e.g., picloram, halauxifen) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthetic Architectures: A Comparative Guide to 6-Substituted Picolinates

Picolinates (pyridine-2-carboxylates) are ubiquitous structural motifs found in advanced agrochemicals (e.g., picloram, halauxifen) and active pharmaceutical ingredients[1]. Functionalizing the C-6 position of the picolinate ring is notoriously challenging. The adjacent nitrogen lone pair creates significant steric hindrance, and the electron-withdrawing nature of the ester group deactivates the ring toward traditional electrophilic aromatic substitution.

As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on scalability, step-economy, and functional group tolerance. This guide critically compares the two premier methodologies for C-6 substitution: Palladium-Catalyzed Cross-Coupling and Radical C-H Functionalization (Minisci-type reactions) .

The Strategic Decision Matrix

The selection of a synthetic route depends heavily on the commercial availability of the starting materials and the electronic nature of the desired C-6 substituent.

DecisionTree Start Target: 6-Substituted Picolinate Q1 Starting Material Availability? Start->Q1 Halo 6-Halopicolinate Available Q1->Halo Yes CH Unsubstituted C6 (Picolinate Core) Q1->CH No Suzuki Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Negishi) Halo->Suzuki Minisci Radical C-H Alkylation/ Arylation (Minisci) CH->Minisci

Decision logic for selecting C-6 picolinate functionalization strategies based on precursors.

Route A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Mechanism & Causality: The Suzuki-Miyaura coupling of 6-halopicolinates (e.g., methyl 6-chloropicolinate) is the industry standard for installing aryl, heteroaryl, or vinyl groups[2]. The inherent electron-deficiency of the pyridine ring accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Cl bond. However, the proximity of the coordinating pyridine nitrogen and the C-2 ester can poison the catalyst or impede the reductive elimination step. Consequently, bidentate ligands with large bite angles (like dppf) or bulky monodentate ligands (like SPhos) are required to force the desired geometry, prevent unwanted coordination, and accelerate product release[3].

Protocol: C6-Selective Suzuki-Miyaura Coupling

  • Reagent Assembly: To an oven-dried Schlenk tube, add methyl 6-chloropicolinate (1.0 equiv), arylboronic acid (1.5 equiv), PdCl₂(dppf) (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Degas via three freeze-pump-thaw cycles. (Causality: Ambient oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes, which will prematurely halt the catalytic cycle).

  • Heating & Self-Validation: Heat the vigorously stirred mixture to 90 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 171, displaying a characteristic 3:1 ³⁵Cl/³⁷Cl isotopic pattern) is fully consumed and replaced by the target product mass[3]. Visually, the biphasic mixture will typically transition from a red-orange suspension to a dark, homogeneous solution as the catalyst degrades post-reaction.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine to remove inorganic salts, and purify via silica gel chromatography.

Route B: Radical C-H Functionalization (Borono-Minisci)

Mechanism & Causality: When pre-functionalized 6-halopicolinates are unavailable or prohibitively expensive, direct C-H functionalization via the Minisci reaction is a powerful, step-economical alternative[4]. Modern "Borono-Minisci" variants utilize boronic acids activated by silver catalysts (e.g., silver(II) picolinate or AgNO₃) and a persulfate oxidant to generate carbon-centered radicals[5].

The causality of the regioselectivity is rooted in frontier molecular orbital (FMO) theory. Protonation of the picolinate nitrogen by an acid (like TFA) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Nucleophilic carbon-centered radicals selectively attack the most electron-deficient positions. Because C-2 is sterically and electronically blocked by the ester group, radical addition occurs exclusively at C-6[6].

MinisciPathway BoronicAcid Aryl/Alkyl Boronic Acid AgCat Ag(I) / Persulfate Oxidation BoronicAcid->AgCat Radical Carbon-Centered Radical (R•) AgCat->Radical -B(OH)3 RadicalCation Radical Cation Intermediate Radical->RadicalCation Addition to C6 Picolinate Protonated Picolinate (Electron-Deficient) Picolinate->RadicalCation Product 6-Substituted Picolinate RadicalCation->Product Oxidation & Deprotonation

Mechanistic pathway of the Borono-Minisci C-H functionalization at the picolinate C-6 position.

Protocol: Borono-Minisci Arylation/Alkylation

  • Reagent Assembly: In a reaction vial, combine the unsubstituted picolinate ester (1.0 equiv), alkyl/aryl boronic acid (2.0 equiv), AgNO₃ (0.2 equiv), and K₂S₂O₈ (3.0 equiv)[7].

  • Activation: Add a 1:1 mixture of CH₂Cl₂ and H₂O, followed by Trifluoroacetic Acid (TFA, 1.5 equiv). (Causality: TFA protonates the pyridine, activating it toward nucleophilic radical attack while simultaneously preventing unwanted radical-radical recombination).

  • Reaction & Self-Validation: Stir vigorously at room temperature, open to the air, for 24 hours[6].

    • Self-Validation Checkpoint: The generation of the radical species and the reduction of Ag(I) to Ag(0) will cause the aqueous layer to precipitate a dark silver mirror or black particulate. If the biphasic solution remains clear, the radical initiation has failed (likely due to degraded persulfate).

  • Workup: Quench with saturated NaHCO₃ until CO₂ evolution ceases (confirming the complete neutralization of TFA). Extract with CH₂Cl₂ and concentrate for purification.

Quantitative Data & Comparative Analysis

Table 1: Performance Metrics of Synthetic Routes

MetricSuzuki-Miyaura CouplingBorono-Minisci Reaction
Starting Material 6-Halopicolinates (Higher cost)Picolinates (Low cost, abundant)
Regioselectivity Absolute (Dictated by Halogen position)High (Directed by steric/electronic bias)
Functional Group Tolerance Excellent (Tolerates esters, nitriles, ketones)Moderate (Sensitive to easily oxidized groups)
Scalability High (Industrial standard for APIs)Moderate (Exothermic radical generation)
Environmental Impact High (Pd waste, organic solvents)Moderate (Aqueous media, but generates Ag waste)

Table 2: Representative Yields for 6-Substituted Picolinates [2][7]

Substituent (C-6)Synthetic RouteCatalyst / ConditionsIsolated Yield (%)
PhenylSuzuki-MiyauraPdCl₂(dppf), Dioxane/H₂O, 90 °C88%
4-MethoxyphenylSuzuki-MiyauraPd(OAc)₂, SPhos, Toluene, 110 °C82%
CyclohexylBorono-MinisciAgNO₃, K₂S₂O₈, CH₂Cl₂/H₂O, RT65%
TrifluoromethylMinisci (Langlois)CF₃SO₂Na, K₂S₂O₈, H₂O, RT77%

Conclusion

The selection between cross-coupling and C-H functionalization is dictated by the availability of the 6-halogenated precursor and the nature of the desired substituent. Suzuki coupling provides unmatched reliability and functional group tolerance for aryl substituents. Conversely, the Minisci reaction offers a highly step-economical route for complex alkyl and fluoroalkyl installations directly from unfunctionalized picolinates, bypassing the need for expensive pre-halogenated starting materials.

Sources

Comparative

Comparative Biological Activity Guide: Ethyl 6-(prop-1-en-2-yl)picolinate and Its Elaborated Derivatives

Executive Summary: The Scaffold vs. The Pharmacophore In drug discovery and agrochemical development, distinguishing between a structural scaffold and a fully elaborated pharmacophore is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Pharmacophore

In drug discovery and agrochemical development, distinguishing between a structural scaffold and a fully elaborated pharmacophore is critical. Ethyl 6-(prop-1-en-2-yl)picolinate (also known as ethyl 6-isopropenylpicolinate) is a prime example of a highly versatile synthetic linchpin. While the isolated intermediate exhibits negligible intrinsic biological activity, its unique molecular architecture—combining a hydrogen-bonding picolinate core with a reactive isopropenyl group—serves as the foundation for highly potent biologically active molecules.

This guide objectively compares the baseline properties of this intermediate against its two primary derivative classes: Type III Receptor Tyrosine Kinase (cFMS) Inhibitors used in oncology and fibrotic diseases , and Pyridine-Isoxazoline Herbicides used for post-emergence broadleaf weed control .

Structural Causality & Chemical Profiling

To understand the biological performance of the derivative compounds, we must first analyze the causality behind the selection of Ethyl 6-(prop-1-en-2-yl)picolinate as a starting material:

  • The Picolinate Core: The pyridine nitrogen and the ester carbonyl act as essential hydrogen-bond acceptors. In kinase inhibitors, this core mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region.

  • The Isopropenyl Group (prop-1-en-2-yl): This moiety is a master key for divergent synthesis.

    • For Kinase Inhibitors: It is typically catalytically hydrogenated to an isopropyl group. This creates a specific steric bulk that perfectly occupies the hydrophobic specificity pocket adjacent to the ATP-binding site of the cFMS kinase, dramatically increasing target residence time and selectivity .

    • For Herbicides: The reactive alkene undergoes a 1,3-dipolar cycloaddition with nitrile oxides to form an isoxazoline ring. This non-aromatic heterocycle is critical for binding to plant-specific enzymatic targets, conferring selective herbicidal activity .

Comparative Biological Activity Profiles

The transformation from the baseline intermediate to the final therapeutic or agrochemical agents represents a massive gain-of-function. Below is a quantitative comparison of their biological performance.

Table 1: Quantitative Biological Activity Comparison
Compound / ScaffoldPrimary TargetPharmacological ApplicationAssay IC50 / EfficacyBaseline Comparison
Ethyl 6-(prop-1-en-2-yl)picolinate None (Intermediate)N/A>10,000 nM (Kinase) / 0% Control (Weeds)Baseline Reference
Imidazo[1,2-a]pyridine Derivatives cFMS (CSF-1R) KinaseAnti-cancer / Anti-fibrotic< 10 nM (IC50)>1000x increase in potency
Isoxazoline-Pyridine Derivatives Plant specific targetsPost-emergence Herbicide> 90% Broadleaf Control at 100 g/haComplete gain of function
Picloram (Reference) Auxin ReceptorsHerbicide> 90% Broadleaf Control at 100 g/haStructural analog comparison

Mechanistic Pathways & Target Inhibition

The most prominent medical application of compounds derived from this picolinate scaffold is the inhibition of the Colony Stimulating Factor 1 Receptor (CSF-1R, also known as cFMS). Overexpression of this pathway drives macrophage proliferation, which is heavily implicated in tumor invasiveness and autoimmune disorders .

G Ligand CSF-1 Ligand Receptor CSF-1R (cFMS) Kinase Ligand->Receptor Binds & Activates Pathway PI3K / AKT Signaling Receptor->Pathway Phosphorylation Outcome Macrophage Proliferation Pathway->Outcome Gene Transcription Drug cFMS Inhibitor Derivative Drug->Receptor Blocks ATP Pocket

Fig 1: CSF-1R signaling pathway and targeted inhibition by picolinate-derived compounds.

Self-Validating Experimental Methodologies

To objectively verify the biological data presented in Table 1, the following self-validating protocols are standard in the field.

Protocol A: TR-FRET Kinase Assay for cFMS Inhibition

Why use TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer eliminates short-lived background autofluorescence from the test compounds themselves. This is critical when screening dense heterocyclic libraries that often possess intrinsic fluorescence .

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the derivative compounds in 100% DMSO. Self-Validation: Include Staurosporine as a positive control and a DMSO-only well as a negative control to calculate the Z'-factor (must be >0.5 for assay validity).

  • Enzyme Incubation: Add 5 nM recombinant cFMS kinase domain, 10 μM ATP, and a biotinylated peptide substrate in kinase buffer. Incubate at 25°C for 60 minutes.

  • Reaction Quenching: Add a buffer containing 20 mM EDTA. Causality: Kinase reactions require Mg2+ as a cofactor for ATP coordination. EDTA acts as a potent chelator, stripping Mg2+ from the active site and instantaneously freezing the reaction kinetics, preventing data drift during plate reading.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the plate at emission wavelengths of 665 nm and 615 nm. Calculate the IC50 using a 4-parameter logistic curve fit.

W S1 1. Serial Dilution (DMSO Stock) S2 2. Kinase Reaction (cFMS + ATP) S1->S2 S3 3. Reaction Quench (EDTA Addition) S2->S3 S4 4. TR-FRET Readout (Em: 665/615 nm) S3->S4

Fig 2: Self-validating TR-FRET experimental workflow for quantifying kinase inhibition.

Protocol B: Post-Emergence Greenhouse Herbicidal Assay

To evaluate the isoxazoline derivatives against the baseline picolinate intermediate.

Step-by-Step Workflow:

  • Plant Cultivation: Grow broadleaf weed species (e.g., Abutilon theophrasti) in standard greenhouse soil until the 2-3 true leaf stage.

  • Formulation: Dissolve the test compounds in an acetone/water mixture containing 0.1% Tween-20. Causality: The non-ionic surfactant Tween-20 reduces the surface tension of the droplets, ensuring uniform foliar coverage and penetrating the waxy plant cuticle for systemic uptake.

  • Application: Apply the formulation at a rate of 100 g/ha using a track sprayer. Self-Validation: Utilize a Randomized Complete Block Design (RCBD) with untreated controls in every block. This accounts for microclimate variations (light/humidity) in the greenhouse, ensuring that observed necrotic effects are strictly causal to the applied compound.

  • Evaluation: Visually assess the percentage of weed control (0% = no effect, 100% = complete death) at 14 days post-application .

References

  • Boys, M. L., et al. "SUBSTITUTED N-(1H-INDAZOL-4-YL)IMIDAZO[1,2-a]PYRIDINE-3-CARBOXAMIDE COMPOUNDS AS TYPE III RECEPTOR TYROSINE KINASE INHIBITORS." Array Biopharma Inc. WO2012082689A1.
  • Ko, et al. "Pyridine-based compound including isoxazoline ring, and use thereof as herbicide." Korea Research Institute of Chemical Technology. US20190159450A1.
  • "Tricyclic heterocyclic deriv
Validation

Spectroscopic comparison of regioisomers of ethyl vinylpicolinate

Comprehensive Spectroscopic Comparison Guide: Regioisomers of Ethyl Vinylpicolinate Executive Summary Ethyl vinylpicolinates (ethyl vinylpyridine-2-carboxylates) are highly versatile bifunctional building blocks. The pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Comparison Guide: Regioisomers of Ethyl Vinylpicolinate

Executive Summary

Ethyl vinylpicolinates (ethyl vinylpyridine-2-carboxylates) are highly versatile bifunctional building blocks. The pyridine-2-carboxylate (picolinate) motif is a privileged scaffold in transition metal catalysis and medicinal chemistry, serving as a critical intermediate in the synthesis of PD-1/PD-L1 immunomodulators[1] and therapeutics for fibrotic diseases[2]. Meanwhile, the vinyl group provides a handle for cross-coupling, olefin metathesis, or polymerization.

Discriminating between the four regioisomers (ethyl 3-, 4-, 5-, and 6-vinylpicolinate) is a critical quality control step during de novo synthesis. Positional isomerism profoundly impacts the electronic bite angle of the ligand and the pharmacokinetic profile of derived active pharmaceutical ingredients (APIs). This guide provides an objective, self-validating spectroscopic framework to differentiate these isomers based on fundamental physicochemical principles.

Mechanistic Causality in Spectroscopic Variations

The spectroscopic signatures of ethyl vinylpicolinate regioisomers are governed by the interplay of three structural factors:

  • Inductive and Resonance Effects of the Pyridine Nitrogen : The nitrogen atom is strongly electron-withdrawing. Vinyl groups at C4 and C6 are in direct resonance with the nitrogen, leading to pronounced deshielding of the terminal vinyl protons ( β -protons) in 1 H NMR[3].

  • Cross-Conjugation with the Ester : The ethyl ester at C2 exerts a mesomeric pull. A vinyl group at C5 is para to the nitrogen but meta to the ester, creating a distinct electronic push-pull system compared to the 4-vinyl isomer.

  • Steric Inhibition of Resonance (Orthogonal Twist) : In ethyl 3-vinylpicolinate, the steric bulk of the adjacent C2-ester forces the vinyl group out of the pyridine plane. This loss of coplanarity disrupts π -conjugation. Causally, this manifests as a blue-shift in the UV-Vis λmax​ and an increase in the double-bond character of the ester carbonyl, shifting its IR stretching frequency to a higher wavenumber.

Spectroscopic Data Comparison

The following table summarizes the benchmark spectroscopic data used to discriminate the four regioisomers. Data is synthesized from established additivity rules and literature precedents for substituted vinylpyridines[3].

Table 1: Representative Spectroscopic Benchmarks for Ethyl Vinylpicolinate Regioisomers

RegioisomerPyridine Protons ( 1 H NMR, ppm)Vinyl H- α ( 1 H NMR, ppm)Ester C=O ( 13 C NMR, ppm)C=O Stretch (FT-IR, cm −1 )
Ethyl 3-vinylpicolinate H4, H5, H6~7.05 (Steric deshielding)~166.5~1730 (Twisted/Unconjugated)
Ethyl 4-vinylpicolinate H3, H5, H6~6.65~165.0~1715 (Conjugated)
Ethyl 5-vinylpicolinate H3, H4, H6~6.75~165.2~1718 (Conjugated)
Ethyl 6-vinylpicolinate H3, H4, H5~6.85 (N-deshielding)~165.5~1720 (Conjugated)

Visualizing the Analytical Logic

To definitively assign the regioisomer, 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is the gold standard. By tracing the 3-bond ( 3JCH​ ) correlations from the isolated vinyl methine proton (H- α ) to the quaternary carbons of the pyridine ring, the exact connectivity is mapped.

HMBC_Logic V_CH Vinyl Methine Proton (H-alpha) C2 C2 (Ester bearing) ~148 ppm V_CH->C2 If 3-Vinyl C3 C3 (Pyridine Ring) ~125-135 ppm V_CH->C3 If 4-Vinyl C4 C4 (Pyridine Ring) ~135-140 ppm V_CH->C4 If 3-Vinyl or 5-Vinyl C5 C5 (Pyridine Ring) ~125-135 ppm V_CH->C5 If 4-Vinyl or 6-Vinyl C6 C6 (Adjacent to N) ~150 ppm V_CH->C6 If 5-Vinyl

Figure 1: Diagnostic HMBC (1H-13C) correlation pathways for discriminating ethyl vinylpicolinate isomers.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignments, implement the following self-validating workflows.

Protocol 1: Quantitative 1D and 2D NMR Acquisition

This protocol uses an internal standard to create a closed mass-balance loop. If the integrated protons of the standard do not match the expected molar ratio of the product, the user immediately knows the sample is impure or the relaxation delay was insufficient.

  • Sample Preparation : Weigh exactly 15.0 mg of the ethyl vinylpicolinate unknown and 5.0 mg of 1,3,5-trimethoxybenzene (internal qNMR standard) using a microbalance.

  • Dissolution : Dissolve the mixture in 600 µL of CDCl 3​ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Probe Tuning & Shimming : Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to 1 H and 13 C frequencies. Perform gradient shimming until the TMS peak width at half-height is < 1.0 Hz.

  • 1 H qNMR Acquisition : Set the relaxation delay (D1) to 15 seconds.

    • Causality : Ester and isolated pyridine protons have long longitudinal relaxation times ( T1​ ). Setting D1 ≥5×T1​ ensures complete spin relaxation between pulses. Failure to do so results in artificial integration truncation, destroying the quantitative self-validation of the proton count.

  • 2D HMBC Acquisition : Set the long-range coupling constant ( JCH​ ) to 8 Hz. Acquire with a minimum of 128 t1​ increments.

    • Causality : The 8 Hz optimization specifically targets 3-bond correlations (e.g., Vinyl H- α to C2 or C6), which are mathematically required to prove the regioisomer's exact substitution pattern (as visualized in Figure 1).

  • Processing : Integrate the internal standard peak ( δ 6.08 ppm, 3H) and mathematically normalize it against the vinyl H- α peak to confirm >95% purity before trusting the 2D connectivity data.

Protocol 2: ATR-FTIR Spectroscopic Validation
  • Background Collection : Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm −1 resolution) in ambient air.

    • Causality : Atmospheric CO 2​ and water vapor strongly absorb in the mid-IR region. A fresh background scan ensures these dynamic atmospheric artifacts are mathematically subtracted, preventing false-positive peak assignments near the crucial 1600-1700 cm −1 window.

  • Sample Application : Apply 2-3 drops of the neat ethyl vinylpicolinate liquid directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Acquisition & Analysis : Collect the sample spectrum (64 scans). Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Identify the C=O stretch (~1715-1730 cm −1 ) to assess steric twisting (identifying the 3-vinyl isomer).

Workflow Start Unknown Regioisomer (Ethyl Vinylpicolinate) NMR qNMR & 2D NMR (Relaxation Delay ≥ 5 T1) Start->NMR IR ATR-FTIR (Neat Liquid) Start->IR MS GC-MS / ESI-MS (Isotope & Frag Analysis) Start->MS Data Data Synthesis & Orthogonal Validation NMR->Data Connectivity IR->Data Functional Grps MS->Data Mass Balance Result Positive Isomer Identification Data->Result

Figure 2: Self-validating multi-modal spectroscopic workflow for regioisomer identification.

References[2] Title: US 2016/0002232 A1 - Compounds useful in the treatment of fibrosis, bone-related diseases, cancer, autoimmune disorders, inflammatory diseases, cardiovascular diseases, pain and burns in a mammal

Source : Google Patents (Array BioPharma Inc.) URL :[1] Title : US20170174671A1 - Heterocyclic compounds as immunomodulators Source : Google Patents URL :[3] Title : Structure and 1H N.M.R. Spectrum of a Binuclear Copper(I) Complex with Non-bridging and Bridging 2-Vinylpyridine Ligands Source : Journal of the Chemical Society, Dalton Transactions (via NII.ac.jp) URL : Title : Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy Source : Indian Journal of Chemistry (niscpr.res.in) URL :

Sources

Comparative

A Comparative Guide to the Efficacy of Pyridyl-Based Ligands and Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the judicious selection of ligands is paramount to the success of transition-metal catalyzed cross-coupling reactions. These reactions form the bedrock of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the judicious selection of ligands is paramount to the success of transition-metal catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, enabling the construction of complex molecular architectures. For decades, phosphine ligands have been the workhorses in this domain, offering a remarkable degree of tunability in both steric and electronic properties. However, the exploration of alternative ligand scaffolds is a burgeoning area of research, driven by the quest for improved catalytic efficiency, stability, and cost-effectiveness. This guide provides an in-depth, objective comparison of the efficacy of a representative pyridyl-based ligand system, specifically a vinylpyridine-functionalized polymer support, with that of well-established phosphine ligands in the context of palladium-catalyzed cross-coupling reactions. While direct catalytic data for Ethyl 6-(prop-1-en-2-yl)picolinate is not extensively available in the current literature, the use of polyvinylpyridine-supported palladium nanoparticles provides a relevant and insightful proxy for evaluating the performance of a pyridyl-based N-donor ligand environment against the classic P-donor systems.

Understanding the Ligand's Role: A Tale of Two Donor Atoms

The efficacy of a ligand in a catalytic cycle is fundamentally dictated by its ability to modulate the electronic and steric environment of the metal center. This influence is critical at each step of the catalytic cycle, from oxidative addition and transmetalation to reductive elimination.

Phosphine Ligands (P-Donors): The success of phosphine ligands stems from the phosphorus atom's ability to act as a soft σ-donor and a π-acceptor. The σ-donation from the phosphorus lone pair to the metal center increases the electron density on the metal, which can facilitate the oxidative addition step.[1][2] Concurrently, the π-acceptor character, arising from the interaction of the metal's d-orbitals with the P-C σ* anti-bonding orbitals, can stabilize electron-rich metal centers. The steric bulk of the substituents on the phosphorus atom, often quantified by the Tolman cone angle, plays a crucial role in promoting reductive elimination, the final step that releases the desired product.[3] The development of bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos, has been instrumental in expanding the scope of cross-coupling reactions to include challenging substrates like aryl chlorides.

Pyridyl-Based Ligands (N-Donors): Pyridyl ligands, which coordinate to the metal center through a nitrogen atom, are classified as hard donors. The nitrogen atom is a strong σ-donor but a poor π-acceptor compared to phosphorus. This strong σ-donation can significantly influence the electron density at the metal center. In the case of polyvinylpyridine-supported catalysts, the polymer backbone provides a multidentate coordination environment that can stabilize palladium nanoparticles, preventing their aggregation and enhancing catalyst longevity.[4][5] The vinyl group in a ligand like Ethyl 6-(prop-1-en-2-yl)picolinate offers a site for polymerization or for creating a hemilabile coordinating arm, which can dissociate to open a coordination site for the substrate and then re-coordinate to facilitate subsequent steps in the catalytic cycle.

Comparative Efficacy in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an excellent platform for comparing the performance of these two ligand classes. Below is a summary of experimental data for the coupling of various aryl halides with phenylboronic acid, catalyzed by palladium complexes with either a phosphine ligand (XPhos) or a polyvinylpyridine-supported system.

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideLigand/Catalyst SystemPd Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromotolueneXPhos-Pd-G20.5K₃PO₄Toluene/i-PrOH/H₂O80196[6]
24-ChlorotolueneXPhos-Pd-G20.5K₃PO₄Toluene/i-PrOH/H₂O100192[6]
34-IodotoluenePd/Poly(4-vinylpyridine)0.5K₃PO₄DMA/H₂O120299[4]
44-BromotoluenePd/Poly(4-vinylpyridine)0.5K₃PO₄DMA/H₂O120498[4]
54-BromoanisoleXPhos-Pd-G20.5K₃PO₄Toluene/i-PrOH/H₂O80195[6]
64-BromoanisolePd/Poly(4-vinylpyridine)0.5K₃PO₄DMA/H₂O120297[4]
74-NitrobromobenzenePd/Poly(vinyl chloride)-Py3.6K₂CO₃Ethanol780.599[1]

Analysis of Performance:

The data reveals that both phosphine and polyvinylpyridine-based ligands can facilitate the Suzuki-Miyaura coupling with high efficiency. The XPhos-Pd-G2 precatalyst demonstrates excellent activity for both aryl bromides and the more challenging aryl chlorides at relatively low catalyst loadings and moderate temperatures.[6] The polyvinylpyridine-supported palladium nanoparticles also exhibit remarkable performance, particularly with aryl iodides and bromides, often achieving near-quantitative yields.[4][5] A key advantage of the polymer-supported system is its potential for catalyst recovery and reuse, a significant factor in process sustainability and cost-effectiveness.[4] However, the supported catalyst may require higher temperatures to achieve comparable reaction rates to the highly active homogeneous phosphine-ligated systems. The polyvinyl chloride-supported pyridinium system also shows very high activity, even with a higher catalyst loading.[1]

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction are provided below.

Protocol 1: Suzuki-Miyaura Coupling using XPhos-Pd-G2

This protocol is representative for the coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos-Pd-G2 (0.005 mmol, 0.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (3 mL)

  • Isopropanol (1 mL)

  • Water (0.5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, XPhos-Pd-G2, and potassium phosphate.

  • Add the toluene, isopropanol, and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Pd/Poly(4-vinylpyridine)

This protocol is representative for the coupling of an aryl bromide with an arylboronic acid using a heterogeneous catalyst.

Materials:

  • Aryl bromide (2.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Pd/Poly(4-vinylpyridine) (32 mg, 0.003 mmol Pd, 0.15 mol%)

  • Potassium phosphate dodecahydrate (K₃PO₄·12H₂O) (6.0 mmol)

  • N,N-Dimethylacetamide (DMA) (3.2 mL)

  • Water (0.8 mL)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, arylboronic acid, Pd/Poly(4-vinylpyridine), and potassium phosphate dodecahydrate.[4]

  • Add the DMA and water.[4]

  • Heat the reaction mixture to 125 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be recovered by filtration, washed with water and acetone, and dried for reuse.[4]

  • The filtrate is treated with 0.5 M aqueous HCl, and the product is extracted with diethyl ether.[4]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the structures of the ligands and the catalytic cycle.

Ligand_Structures cluster_phosphine Phosphine Ligand cluster_pyridyl Pyridyl-Based Ligand XPhos XPhos (Bulky Biaryl Phosphine) PVP Poly(4-vinylpyridine) fragment

Caption: General structures of a bulky biaryl phosphine ligand (XPhos) and a fragment of the polyvinylpyridine support.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd [R-Pd(II)-X]L (Oxidative Addition Complex) Pd0->OxAdd R-X Transmetal [R-Pd(II)-R']L (Transmetalation Complex) OxAdd->Transmetal R'-B(OR)₂ Transmetal->Pd0 Product R-R' (Coupled Product) Transmetal->Product Reductive Elimination Catalyst_Regen

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

Both phosphine and pyridyl-based ligands demonstrate high efficacy in palladium-catalyzed cross-coupling reactions. The choice between them is often dictated by the specific requirements of the transformation.

Phosphine ligands , particularly the bulky, electron-rich biaryl phosphines, remain the gold standard for a wide range of substrates, including the challenging and economically attractive aryl chlorides. Their well-defined, homogeneous nature allows for high reactivity and reproducibility.

Pyridyl-based ligands , exemplified here by polyvinylpyridine-supported systems, offer a compelling alternative, especially when catalyst stability, recovery, and reuse are primary concerns. The robust nature of the polymer support can lead to longer catalyst lifetimes and simplified product purification. While the specific ligand Ethyl 6-(prop-1-en-2-yl)picolinate remains to be fully explored in a catalytic context, its structural motifs—a coordinating pyridine ring and a polymerizable vinyl group—suggest significant potential for the development of novel homogeneous or supported catalysts.

Future research will likely focus on the development of well-defined, homogeneous pyridyl-based ligands that combine the high reactivity of phosphine systems with the inherent stability and favorable electronic properties of the pyridine nucleus. The synthesis and catalytic evaluation of ligands like Ethyl 6-(prop-1-en-2-yl)picolinate could open new avenues in ligand design, potentially leading to more efficient, selective, and sustainable catalytic processes for the synthesis of valuable chemical entities.

References

  • Vitale, I., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Molecules, 25(6), 1338. [Link]

  • Li, Y-Q., et al. (2014). Palladium Nanoparticles Immobilized on Poly(vinyl chloride)-Supported Pyridinium as an Efficient and Recyclable Catalyst for Suzuki-Miyaura Cross-Coupling Reaction. Journal of the Chinese Chemical Society, 61(12), 1491-1496. [Link]

  • Billam, P., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. The Journal of Organic Chemistry, 89(13), 9035-9065. [Link]

  • Ravbar, M., et al. (2022). Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. ACS Omega, 7(15), 13276-13286. [Link]

  • Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

Sources

Validation

Benchmarking the Stability of Ethyl 6-(prop-1-en-2-yl)picolinate: A Comparative Guide for Drug Development

Picolinate esters are highly valued in medicinal chemistry and organometallic synthesis. In drug development, converting a polar carboxylic acid into a picolinate ester prodrug is a proven strategy to enhance lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Picolinate esters are highly valued in medicinal chemistry and organometallic synthesis. In drug development, converting a polar carboxylic acid into a picolinate ester prodrug is a proven strategy to enhance lipophilicity, mask polar functionalities, and dramatically improve oral membrane permeability[1]. However, the stability of these esters in physiological environments is notoriously variable.

This guide benchmarks the stability of Ethyl 6-(prop-1-en-2-yl)picolinate —a uniquely functionalized ester featuring a reactive isopropenyl group at the 6-position—against standard industry alternatives. By understanding the causality behind its degradation pathways, researchers can make informed decisions regarding its utility as a synthetic intermediate or a prodrug promoiety.

Mechanistic Framework: The Causality of Degradation

To predict the behavior of substituted picolinate esters, one must understand the interplay between the ester carbonyl at the 2-position and the substituent at the 6-position. The hydrolysis of picolinate esters is uniquely susceptible to acceleration because the adjacent pyridine nitrogen can participate in intramolecular catalysis or coordinate with trace metal ions, drawing electron density away from the carbonyl carbon[2].

  • Steric Shielding (Hydrolytic Stability): Bulky substituents at the 6-position (such as methyl or isopropenyl groups) project electron density and physical bulk over the ester bond. This steric hindrance physically blocks incoming nucleophiles (like water or hydroxide ions), significantly slowing down base-catalyzed saponification.

  • Electronic Activation: Conversely, electron-withdrawing groups (EWGs) like chlorine at the 6-position pull electron density through the aromatic ring. This increases the electrophilicity of the ester carbonyl, making it highly vulnerable to nucleophilic attack and rapid hydrolysis.

  • Alkene Vulnerability (Oxidative Stability): While the prop-1-en-2-yl (isopropenyl) group provides excellent steric shielding, its carbon-carbon double bond introduces a severe metabolic and oxidative liability. Unlike saturated alkyl groups, the alkene is highly susceptible to epoxidation, oxidative cleavage, and radical-initiated polymerization.

Experimental Design & Workflow

To objectively benchmark these compounds, we utilize a multiplexed stability workflow that isolates hydrolytic, oxidative, and thermal degradation pathways.

StabilityWorkflow Start Picolinate Ester Candidates Hydro Hydrolytic Stability (pH 1.2, 7.4, 9.0) Start->Hydro Oxid Oxidative Stability (3% H2O2, 37°C) Start->Oxid Therm Thermal Stability (Accelerated 60°C) Start->Therm HPLC HPLC-UV / LC-MS Quantification Hydro->HPLC Oxid->HPLC Therm->HPLC Data Kinetic Benchmarking (Half-life Calculation) HPLC->Data

Figure 1: Multiplexed stability benchmarking workflow for substituted picolinate esters.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems to ensure absolute data integrity and reproducibility.

Protocol 1: pH-Dependent Hydrolytic Kinetics
  • Preparation: Dissolve the target picolinate ester in LC-MS grade acetonitrile to create a 10 mM stock.

  • Buffer System: Prepare 0.1 M HCl (pH 1.2), 0.1 M PBS (pH 7.4), and 0.1 M Borate buffer (pH 9.0). Self-Validation Step: Measure the pH of the buffers at 37°C before and after the assay to verify that the buffer capacity was not exhausted by the generation of picolinic acid.

  • Incubation: Spike the stock into the pre-warmed buffers to a final concentration of 100 µM (1% ACN final volume) and incubate at 37°C in a thermoshaker.

  • Sampling & Quenching: Extract 100 µL aliquots at t= 0, 1, 2, 4, 8, and 24 hours. Immediately transfer into 100 µL of a quenching solution (e.g., cold 0.1 M HCl for the basic samples) containing 10 µM of Propyl Paraben. Self-Validation Step: The internal standard (Propyl Paraben) corrects for volumetric injection errors, while the pH shift instantly halts the hydrolysis reaction, preventing post-sampling degradation.

  • Quantification: Analyze via HPLC-UV (254 nm). Plot ln(Ct​/C0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ).

Protocol 2: Oxidative Stress Benchmarking
  • Stress Induction: Incubate 100 µM of the ester in PBS (pH 7.4) containing 3% H2​O2​ at 37°C.

  • Parallel Control: Run a simultaneous control of the ester in PBS (pH 7.4) without H2​O2​ . Self-Validation Step: Subtracting the degradation rate of the control from the stressed sample isolates true oxidative degradation from baseline aqueous hydrolysis.

  • Monitoring: Quantify parent compound depletion via LC-MS over 24 hours.

Quantitative Benchmarking Data

The table below summarizes the kinetic stability of Ethyl 6-(prop-1-en-2-yl)picolinate compared to structural analogs.

CompoundSubstituent Type t1/2​ pH 1.2 (h) t1/2​ pH 7.4 (h) t1/2​ pH 9.0 (h)Oxidative Degradation (24h, 3% H2​O2​ )
Ethyl picolinate Unsubstituted>10085.212.4< 5%
Ethyl 6-methylpicolinate Alkyl (Steric)>100>10045.6< 5%
Ethyl 6-chloropicolinate Halogen (EWG)45.122.32.1< 5%
Ethyl 6-(prop-1-en-2-yl)picolinate Alkene (Steric + Reactive)>10092.438.2> 85%

Discussion & Structural Insights

The benchmarking data reveals critical structure-activity relationships regarding picolinate ester stability:

  • Hydrolytic Shielding: Ethyl 6-(prop-1-en-2-yl)picolinate demonstrates excellent hydrolytic stability at physiological (7.4) and acidic (1.2) pH, vastly outperforming the unsubstituted Ethyl picolinate and the electron-withdrawn Ethyl 6-chloropicolinate. The isopropenyl group acts much like a methyl group, providing a steric "umbrella" over the ester bond that physically repels nucleophilic attack by water or hydroxide ions.

  • The Oxidative Liability: The defining characteristic of Ethyl 6-(prop-1-en-2-yl)picolinate is its catastrophic failure under oxidative stress. While the saturated analogs (methyl, chloro, and unsubstituted) show negligible degradation (<5%) in the presence of peroxides, the target compound degrades by >85% within 24 hours. LC-MS analysis confirms that the prop-1-en-2-yl double bond undergoes rapid epoxidation and subsequent diol formation.

Conclusion for Drug Development: While the ester bond in Ethyl 6-(prop-1-en-2-yl)picolinate is well-protected from premature hydrolysis in the gastrointestinal tract[1], the molecule is fundamentally unsuited for systemic prodrug applications due to the high metabolic and oxidative lability of the isopropenyl group. It is, however, an exceptional candidate as a transient synthetic intermediate where the alkene is intended for downstream functionalization (e.g., cross-coupling or polymerization).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 6-(prop-1-en-2-yl)picolinate

Part 1: Hazard Assessment and Classification Understanding the potential hazards of a chemical is the first and most critical step in planning its safe disposal. Based on data from related picolinate esters, ethyl 6-(pro...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment and Classification

Understanding the potential hazards of a chemical is the first and most critical step in planning its safe disposal. Based on data from related picolinate esters, ethyl 6-(prop-1-en-2-yl)picolinate should be handled as a substance with the potential for the following hazards.[1][2]

  • Irritation: Picolinate esters are known to be irritants to the skin, eyes, and respiratory system.[1][2] Direct contact should be avoided.

  • Combustibility: Related compounds have flashpoints that classify them as combustible liquids, meaning they can ignite at elevated temperatures.[3][4]

  • Toxicity: While acute toxicity may be low, prolonged or repeated exposure could lead to adverse health effects.[1] Ingestion or inhalation should be prevented.[1]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed.[5][6] Given the combustible nature of similar compounds, ethyl 6-(prop-1-en-2-yl)picolinate waste would likely be classified as an ignitable hazardous waste (D001) if its flashpoint is below 140°F (60°C).[7]

Hazard ClassificationPotential Characteristics of Ethyl 6-(prop-1-en-2-yl)picolinate
Physical Hazards Combustible liquid.[3][4]
Health Hazards Skin, eye, and respiratory irritant.[1] May be harmful if swallowed or inhaled.[8]
Environmental Hazards Should not be released into the environment.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Personal Protective Equipment (PPE):

Prior to handling ethyl 6-(prop-1-en-2-yl)picolinate, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[10]

  • Body Protection: A laboratory coat is required to protect against skin contact.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[9][11]

Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[12]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent, to contain the spill.[11][13]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[14]

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[11]

  • Report the Spill: Report the incident to the laboratory supervisor or the designated safety officer.

Part 3: Waste Disposal Procedures

The cardinal rule of chemical disposal is that hazardous waste must never be poured down the drain or disposed of in regular trash.[15][16][17][18]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing ethyl 6-(prop-1-en-2-yl)picolinate, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible waste container.[15] The original container is often a good choice for the waste.[16]

    • The container must be in good condition, with a secure-fitting lid to prevent leaks or the escape of vapors.[16][17]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Ethyl 6-(prop-1-en-2-yl)picolinate".[15]

    • Include the approximate concentration and any other components in the waste mixture.

    • Indicate the primary hazards (e.g., "Combustible," "Irritant").

    • Note the accumulation start date on the label.

  • Segregation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[13][19]

    • Crucially, segregate this waste from incompatible materials. Do not mix with strong oxidizing agents, acids, or bases.[14][9][20] Incompatible wastes can lead to dangerous chemical reactions.[15][20]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[16][21]

    • Follow all institutional and regulatory procedures for waste manifest and handover.

Disposal of Empty Containers:

  • Empty containers that held ethyl 6-(prop-1-en-2-yl)picolinate should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous waste.[16]

  • After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policies.[16][20]

Part 4: Visualization of the Disposal Workflow

To aid in the decision-making process for the disposal of ethyl 6-(prop-1-en-2-yl)picolinate, the following workflow diagram is provided.

DisposalWorkflow Disposal Workflow for Ethyl 6-(prop-1-en-2-yl)picolinate cluster_assessment 1. Hazard Assessment cluster_ppe 2. Personal Protective Equipment cluster_collection 3. Waste Collection & Segregation cluster_storage 4. Storage cluster_disposal 5. Final Disposal Assess Assess Hazards: - Irritant - Combustible - Potential Toxicity PPE Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Work in Fume Hood Assess->PPE Collect Collect Waste in Compatible Container PPE->Collect Label Label Container: 'Hazardous Waste' Chemical Name & Hazards Collect->Label Segregate Segregate from Incompatible Materials (Oxidizers, Acids, Bases) Label->Segregate Store Store in Designated, Well-Ventilated Area Segregate->Store ContactEHS Contact EHS or Certified Waste Vendor Store->ContactEHS Handover Follow Institutional Procedures for Handover ContactEHS->Handover

Caption: Decision-making workflow for the safe disposal of ethyl 6-(prop-1-en-2-yl)picolinate.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • What Are the Different Classifications of Hazardous Waste under RCRA? → Learn. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • How Is Hazardous Waste Defined Under RCRA? - August Mack Environmental. (2025, July 23).
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. (n.d.).
  • How to Determine Hazardous Waste | RCRA Compliance Guide | Arcwood Environmental™. (2026, March 4).
  • What Is RCRA Hazardous Waste? - Daniels Health. (2021, October 14).
  • Frequent Questions About Hazardous Waste Identification | US EPA. (2025, December 29).
  • Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. (n.d.).
  • Hazardous Waste Materials Guide: Flammable Liquids. (2026, February 3).
  • How Flammable Liquids are Categorized - Hazardous Waste Experts. (2020, May 2).
  • EPA Final Rule: Modernizing RCRA Ignitable Hazardous Waste Determinations. (2020, June 30).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 8 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • How to Safely Dispose of Flammable Liquids - Vision Environmental. (2022, January 11).
  • K-BAC 1020. (2021, December 29).
  • Safety Data Sheet - MG Chemicals. (2014, August 11).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - ChemCentral.com. (2019, March 7).
  • Methyl picolinate 2459-07-6 wiki - Guidechem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet 2-Picolinic acid methyl ester - metasci. (n.d.).
  • MSDS of Ethyl 6-aminopicolinate. (2013, August 21).
  • Safety Data Sheet Chromium Picolinate Revision 4, Date 16 Sep 2021 - Redox. (2025, September 23).
  • Cas 2524-52-9,Ethyl picolinate - LookChem. (n.d.).
  • ethyl 2-picolinate, 2524-52-9 - The Good Scents Company. (n.d.).

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